MN-64
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)18-11-16(19)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTOHIUBXSJKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92831-11-3 | |
| Record name | 92831-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4'-Isopropylflavone: A Technical Guide to its Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities.[1] This technical guide focuses on 4'-Isopropylflavone, a synthetic flavone derivative, and explores its potential mechanisms of action based on the well-established biological activities of the flavone scaffold. While direct experimental evidence for 4'-isopropylflavone is limited, this document extrapolates from structure-activity relationship studies of related flavones to propose three primary putative mechanisms: aromatase inhibition, peroxisome proliferator-activated receptor alpha (PPARα) agonism, and modulation of inflammatory signaling pathways. Detailed experimental protocols are provided to facilitate the validation of these hypotheses, and conceptual diagrams of the relevant signaling pathways are presented. This guide serves as a foundational resource for researchers initiating investigations into the pharmacological profile of 4'-Isopropylflavone.
Introduction
Flavones are a significant class of flavonoids characterized by a C6-C3-C6 backbone.[2] Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are well-documented.[1][2][3] The substitution pattern on the flavone nucleus plays a crucial role in determining the specific biological and pharmacological properties of individual compounds.[1][3] 4'-Isopropylflavone is a synthetic flavone with an isopropyl group at the 4' position of the B-ring. While specific studies on this molecule are not abundant in publicly available literature, its structural similarity to other biologically active flavones suggests it may share similar mechanisms of action. This guide outlines the most probable mechanisms of action for 4'-isopropylflavone based on current knowledge of related compounds and provides the necessary experimental frameworks to investigate these possibilities.
Putative Mechanisms of Action
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[4] Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer.[4] Several flavones have been identified as potent aromatase inhibitors.[5][6][7] The inhibitory activity of flavones is influenced by the substitution pattern on their B-ring. While hydroxylation at the 4' position can have variable effects, the presence of a substituent at this position is a common feature among many aromatase-inhibiting flavonoids.[5] The isopropyl group at the 4' position of 4'-isopropylflavone may facilitate its binding to the active site of aromatase, potentially leading to competitive inhibition.
Hypothetical Quantitative Data for Aromatase Inhibition by 4'-Isopropylflavone
| Parameter | Hypothetical Value | Reference Compound (Letrozole) IC50 |
| IC50 | 0.1 - 10 µM | ~10 nM |
Note: The hypothetical IC50 value is an educated estimation based on the activity of other substituted flavones and requires experimental verification.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[8] PPARα, in particular, is a key regulator of fatty acid oxidation.[8] Agonists of PPARα, such as fibrate drugs, are used to treat dyslipidemia.[8] Several natural and synthetic flavonoids have been shown to act as PPAR agonists. The activation of PPARs by flavonoids can lead to beneficial effects on metabolic disorders. The lipophilic isopropyl group on the 4'-position of 4'-isopropylflavone may enhance its interaction with the ligand-binding domain of PPARα, leading to its activation.
Hypothetical Quantitative Data for PPARα Agonism by 4'-Isopropylflavone
| Parameter | Hypothetical Value | Reference Compound (GW7647) EC50 |
| EC50 | 0.5 - 20 µM | ~1 nM |
Note: The hypothetical EC50 value is an educated estimation and requires experimental verification.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Chronic inflammation is implicated in a variety of diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses.[9][10] The NF-κB signaling pathway is a common target for anti-inflammatory drugs.[9][10] Many flavonoids have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway.[9] This inhibition can occur at various levels, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB. The structural features of 4'-isopropylflavone may allow it to interfere with key signaling components of the NF-κB cascade, thereby reducing the expression of pro-inflammatory genes.
Hypothetical Quantitative Data for NF-κB Inhibition by 4'-Isopropylflavone
| Parameter | Hypothetical Value | Reference Compound (Bay 11-7082) IC50 |
| IC50 | 1 - 50 µM | ~5-10 µM |
Note: The hypothetical IC50 value is an educated estimation and requires experimental verification.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4'-Isopropylflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids are a diverse class of naturally occurring polyphenolic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. Among these, 4'-isopropylflavone and its derivatives are of particular interest as the isopropyl group can significantly influence the molecule's lipophilicity and biological interactions. This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing 4'-isopropylflavone derivatives. Detailed experimental protocols for key synthetic steps, quantitative data, and visualizations of the synthetic routes are presented to facilitate the practical application of these methodologies in a research and development setting.
Introduction
Flavones, a subclass of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The substitution pattern on the A and B rings plays a crucial role in their biological effects, which include antimicrobial, anti-inflammatory, and antitumor activities[1][2][3]. The introduction of an isopropyl group at the 4'-position of the B-ring can enhance these properties by increasing the molecule's interaction with biological membranes and hydrophobic pockets of target proteins. This guide will focus on the most common and effective methods for the synthesis of these valuable compounds.
Core Synthetic Pathways
The synthesis of 4'-isopropylflavone derivatives primarily proceeds through the construction of the chromone ring system from appropriate precursors. The most versatile and widely used strategies involve the initial formation of a chalcone intermediate followed by oxidative cyclization, or through rearrangements of phenolic esters.
Claisen-Schmidt Condensation and Oxidative Cyclization of Chalcones
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, known as chalcones, which are key precursors for flavone synthesis[4][5][6]. This reaction involves the base-catalyzed condensation of an o-hydroxyacetophenone with a 4-isopropylbenzaldehyde. The resulting 2'-hydroxy-4-isopropylchalcone is then subjected to oxidative cyclization to yield the final 4'-isopropylflavone.
Experimental Protocol: Synthesis of 2'-Hydroxy-4-isopropylchalcone
A general procedure for the Claisen-Schmidt condensation to synthesize the chalcone intermediate is as follows:
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To a stirred solution of 2'-hydroxyacetophenone (1 equivalent) and 4-isopropylbenzaldehyde (1 equivalent) in ethanol, an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
-
The solid product is collected by filtration, washed with water to remove any inorganic impurities, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Experimental Protocol: Oxidative Cyclization to 4'-Isopropylflavone
A common method for the cyclization of the 2'-hydroxychalcone to the flavone is through iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO).
-
The synthesized 2'-hydroxy-4-isopropylchalcone (1 equivalent) is dissolved in DMSO.
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A catalytic amount of iodine is added to the solution.
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The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and stirred for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone is collected by filtration, washed with water, and dried.
-
Purification is typically performed by column chromatography or recrystallization.
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is another powerful method for the synthesis of flavones. This pathway involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring.
Experimental Protocol: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement
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Esterification: 2'-Hydroxyacetophenone is first esterified with 4-isopropylbenzoyl chloride in the presence of a base like pyridine to form 2-(4-isopropylbenzoyloxy)acetophenone.
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Rearrangement: The resulting ester is then treated with a strong base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethylformamide. The mixture is typically heated to induce the rearrangement to the corresponding 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.
-
Cyclization: The 1,3-diketone intermediate is then cyclized by heating in the presence of a strong acid, such as sulfuric acid or acetic acid, to yield 4'-isopropylflavone.
Allan-Robinson Reaction
The Allan-Robinson reaction provides a direct route to flavones from an o-hydroxyaryl ketone and an aromatic anhydride.
Experimental Protocol: Synthesis of 4'-Isopropylflavone via Allan-Robinson Reaction
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A mixture of 2'-hydroxyacetophenone, 4-isopropylbenzoic anhydride, and the sodium salt of 4-isopropylbenzoic acid is heated at a high temperature (typically 180-200 °C).
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The reaction proceeds for several hours to form the flavone directly.
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The reaction mixture is then cooled and treated with a base to hydrolyze any unreacted anhydride.
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The product is then isolated by filtration and purified by recrystallization.
Quantitative Data
While specific quantitative data for 4'-isopropylflavone is not extensively reported in the literature, the following table provides representative data for a closely related flavone derivative synthesized via the Claisen-Schmidt condensation and subsequent cyclization, which can be used as a general reference.
| Compound | Starting Materials | Reaction | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4'-Methoxyflavone | 2'-Hydroxyacetophenone, 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation | ~85 | 157-159 | ¹H NMR (CDCl₃, δ ppm): 8.22 (dd, 1H), 7.91 (d, 2H), 7.68 (m, 1H), 7.55 (d, 1H), 7.39 (t, 1H), 7.03 (d, 2H), 6.81 (s, 1H), 3.90 (s, 3H). ¹³C NMR (CDCl₃, δ ppm): 178.4, 163.6, 162.6, 156.3, 133.8, 131.7, 128.0, 126.3, 125.2, 124.2, 124.0, 118.1, 114.3, 107.7, 55.5. |
Visualization of Synthetic Pathways
To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis, spectral characterization, and single crystal structure studies of (2-nitro-ethene-1,1-diyl)-bis-((4-isopropyl-benzyl)sulfane) (Journal Article) | OSTI.GOV [osti.gov]
- 2. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways | MDPI [mdpi.com]
- 3. Synthesis, biological evaluation and structure-activity relationship studies of isoflavene based Mannich bases with potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. repository.unair.ac.id [repository.unair.ac.id]
4'-Isopropylflavone: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Isopropylflavone is a synthetic flavonoid derivative that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound. Extensive literature searches indicate that 4'-Isopropylflavone is not a known naturally occurring compound. Therefore, this document focuses on the chemical synthesis of this flavone, providing an in-depth look at established synthetic methodologies for the flavone backbone, and presenting a representative experimental protocol for the preparation of 4'-Isopropylflavone. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of novel flavonoid compounds.
Natural Sources and Isolation: An Evidence Gap
Despite extensive investigation of the plant kingdom for flavonoids, there is currently no scientific literature reporting the natural occurrence of 4'-Isopropylflavone. This suggests that 4'-Isopropylflavone is a synthetic compound, and consequently, no protocols for its isolation from natural sources exist. Research efforts concerning this molecule are therefore centered on its chemical synthesis and subsequent biological evaluation.
Chemical Synthesis of 4'-Isopropylflavone
The synthesis of 4'-Isopropylflavone can be achieved through several established methods for constructing the flavone core. These methods typically involve the reaction of a substituted 2-hydroxyacetophenone with a derivative of 4-isopropylbenzoic acid. The most common and versatile strategies are summarized below.
Overview of Synthetic Methodologies
Several classical named reactions are employed for the synthesis of flavones. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
| Synthetic Method | Key Reactants | Brief Description |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride, and its sodium salt | Condensation reaction that forms the flavone ring in a single step.[1][2] |
| Auwers Flavone Synthesis | o-Hydroxychalcone dibromide | Rearrangement of a dibromo-adduct of an o-hydroxychalcone in the presence of a base to yield a flavonol, which can be converted to a flavone. |
| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone derivative | Base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which is then cyclized under acidic conditions to the flavone.[2][3] |
| Claisen-Schmidt Condensation followed by Oxidative Cyclization | 2-Hydroxyacetophenone and Benzaldehyde derivative | Base-catalyzed condensation to form a chalcone, which is subsequently cyclized and oxidized to the flavone. |
Detailed Experimental Protocol: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement
The following is a representative, detailed protocol for the synthesis of 4'-Isopropylflavone, adapted from established procedures for flavone synthesis. This method involves three main steps: esterification of 2-hydroxyacetophenone, the Baker-Venkataraman rearrangement, and the acid-catalyzed cyclization to the final flavone.
Step 1: Synthesis of 2-acetylphenyl 4-isopropylbenzoate
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In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
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Cool the solution in an ice bath.
-
Add 4-isopropylbenzoyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold dilute hydrochloric acid (1 M) to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-acetylphenyl 4-isopropylbenzoate.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione
-
To a solution of 2-acetylphenyl 4-isopropylbenzoate (1.0 eq) in anhydrous pyridine (10-15 volumes), add powdered potassium hydroxide (3.0 eq).
-
Heat the mixture at 50-60 °C with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the diketone.
-
Filter the yellow solid, wash thoroughly with water, and dry. This crude 1,3-diketone can be used in the next step without further purification.
Step 3: Acid-Catalyzed Cyclization to 4'-Isopropylflavone
-
Suspend the crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione in glacial acetic acid (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated 4'-Isopropylflavone is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any residual acid.
-
The crude product is then washed again with water until the washings are neutral.
-
Purify the final product by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 4'-Isopropylflavone.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 4'-Isopropylflavone via the Baker-Venkataraman rearrangement.
Caption: Synthetic workflow for 4'-Isopropylflavone.
Conclusion
4'-Isopropylflavone is a synthetic flavonoid that is not found in nature. Its synthesis can be readily achieved through well-established organic chemistry methodologies, with the Baker-Venkataraman rearrangement offering a reliable route. This technical guide provides the necessary foundational information for researchers to synthesize and further investigate the biological properties of this compound. Future research may focus on optimizing the synthetic protocols and exploring the pharmacological potential of 4'-Isopropylflavone and its derivatives in various therapeutic areas.
References
Preliminary In-Vitro Studies of 4'-Isopropylflavone: A Methodological and Conceptual Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available in-vitro studies providing specific quantitative data (e.g., IC50 values) for 4'-Isopropylflavone are limited. This guide therefore provides a comprehensive overview of the established in-vitro methodologies and relevant signaling pathways commonly investigated for flavone derivatives. The experimental protocols and data tables are presented as templates for guiding future research on 4'-Isopropylflavone.
Introduction
Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Within this class, flavones represent a significant area of research in drug discovery. 4'-Isopropylflavone, a synthetic flavone derivative, is of interest for its potential biological activities, which are yet to be extensively characterized. This technical guide outlines the preliminary in-vitro studies essential for evaluating the therapeutic potential of 4'-Isopropylflavone. It details the experimental protocols for assessing its anticancer, anti-inflammatory, and antioxidant activities and provides a framework for data presentation and visualization of relevant biological pathways.
Anticancer Activity
The potential of 4'-Isopropylflavone as an anticancer agent can be evaluated through a series of in-vitro assays designed to measure its effects on cancer cell viability, proliferation, and apoptosis.
Data Presentation: Cytotoxicity and Anti-proliferative Effects
A crucial first step is to determine the cytotoxic and anti-proliferative effects of 4'-Isopropylflavone on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound.
Table 1: In-Vitro Cytotoxicity of 4'-Isopropylflavone against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | e.g., 48 | Data Not Available |
| e.g., A549 | Lung Carcinoma | e.g., 48 | Data Not Available |
| e.g., HepG2 | Hepatocellular Carcinoma | e.g., 48 | Data Not Available |
| e.g., PC-3 | Prostate Cancer | e.g., 48 | Data Not Available |
Table 2: Cytotoxicity of 4'-Isopropylflavone against a Non-Cancerous Cell Line
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| e.g., HEK293 | Human Embryonic Kidney | e.g., 48 | Data Not Available |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
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Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
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Compound Treatment: Cells are treated with various concentrations of 4'-Isopropylflavone (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This assay is used to detect apoptosis, a form of programmed cell death, induced by 4'-Isopropylflavone.
-
Cell Treatment: Cells are treated with 4'-Isopropylflavone at concentrations around its IC50 value for a specified time.
-
Cell Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualization of Apoptosis Pathway
The induction of apoptosis by anticancer agents often involves the activation of caspase cascades. A simplified representation of this pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway potentially modulated by 4'-Isopropylflavone.
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. The anti-inflammatory potential of 4'-Isopropylflavone can be assessed by its ability to inhibit key inflammatory mediators and signaling pathways.
Data Presentation: Inhibition of Inflammatory Markers
The inhibitory effect of 4'-Isopropylflavone on inflammatory responses can be quantified by measuring its impact on nitric oxide (NO) production and the expression of pro-inflammatory enzymes and cytokines.
Table 3: Inhibition of Nitric Oxide Production by 4'-Isopropylflavone in LPS-stimulated Macrophages
| Cell Line | Stimulant | Incubation Time (h) | IC50 (µM) |
| e.g., RAW 264.7 | LPS (1 µg/mL) | e.g., 24 | Data Not Available |
Table 4: Inhibition of Pro-inflammatory Gene Expression by 4'-Isopropylflavone
| Gene | Cell Line | Inhibition (%) at [X µM] |
| COX-2 | e.g., RAW 264.7 | Data Not Available |
| iNOS | e.g., RAW 264.7 | Data Not Available |
| TNF-α | e.g., RAW 264.7 | Data Not Available |
| IL-6 | e.g., RAW 264.7 | Data Not Available |
Experimental Protocols
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
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Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of 4'-Isopropylflavone for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
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Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
The transcription factor NF-κB is a master regulator of inflammation. This assay measures the ability of 4'-Isopropylflavone to inhibit NF-κB activation.
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Cell Transfection: HEK293 cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
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Compound Treatment and Stimulation: Transfected cells are pre-treated with 4'-Isopropylflavone for 1 hour and then stimulated with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Luciferase Assay: Cell lysates are collected, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Visualization of NF-κB Signaling Pathway
The NF-κB signaling pathway is a key target for anti-inflammatory drugs. A simplified diagram of this pathway is presented below.
Caption: Inhibition of the NF-κB signaling pathway by 4'-Isopropylflavone.
Antioxidant Activity
The antioxidant capacity of 4'-Isopropylflavone can be determined by its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
Data Presentation: Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging activity of compounds.
Table 5: DPPH Radical Scavenging Activity of 4'-Isopropylflavone
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | Data Not Available |
| Ascorbic Acid (Standard) | e.g., ~25-50 |
Experimental Protocol
-
Reaction Mixture: Various concentrations of 4'-Isopropylflavone are added to a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualization of Experimental Workflow
The general workflow for in-vitro screening of a novel compound like 4'-Isopropylflavone is depicted below.
References
4'-Isopropylflavone: An Inquiry into a Seemingly Novel Compound
An extensive search for the Chemical Abstracts Service (CAS) number and associated chemical and biological data for 4'-Isopropylflavone has yielded no specific results, suggesting that this compound may be a novel or exceptionally rare chemical entity with limited to no information in the public domain. Consequently, the creation of an in-depth technical guide as requested is not feasible at this time.
Despite a comprehensive investigation across numerous chemical databases and scientific literature repositories, a registered CAS number for 4'-Isopropylflavone could not be located. The CAS Registry is the universally recognized standard for chemical substance identification. The absence of a CAS number is a strong indicator that the compound has not been previously characterized and registered, or that it is not a commercially available substance.
While data for structurally related compounds are available, they do not suffice to construct a reliable profile for 4'-Isopropylflavone. For instance, the CAS number for the isomeric 4'-Isopropylisoflavone is 36136-92-2 . However, isoflavones and flavones, despite their similar names, are structural isomers with different chemical and biological properties stemming from the different position of the phenyl group on the chromen-4-one core.
Challenges in Data Acquisition
The inability to secure a CAS number for 4'-Isopropylflavone presents a significant impediment to sourcing the detailed technical information required for a comprehensive guide. Typically, a CAS number serves as the primary key to unlock a wealth of data, including:
-
Verified Chemical Properties: Accurate molecular formula, molecular weight, melting point, boiling point, and solubility data are all indexed by CAS number.
-
Published Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis are often linked to specific compounds via their CAS numbers in scientific literature.
Without this fundamental identifier, any attempt to provide specific quantitative data, experimental protocols, or signaling pathway diagrams for 4'-Isopropylflavone would be speculative and lack the scientific rigor required for a technical whitepaper aimed at a research audience.
Implications for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals interested in 4'-Isopropylflavone, this lack of public information implies several key considerations:
-
Novelty: You may be working with a novel chemical entity. This presents both an opportunity for original research and the challenge of comprehensive characterization.
-
Internal Data is Key: Any progression with this compound will rely heavily on internally generated data. This includes full chemical characterization (e.g., NMR, mass spectrometry, elemental analysis) to confirm its structure and purity.
-
De Novo Biological Screening: The biological activity of 4'-Isopropylflavone will need to be determined through a systematic screening process, as there is no existing literature to guide this exploration.
Conclusion
The Enigmatic Profile of 4'-Isopropylflavone: A Review of Available Literature and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Isopropylflavone, a synthetic derivative of the flavone backbone, represents a largely unexplored molecule within the vast landscape of flavonoid research. Despite the well-documented biological activities of numerous flavone compounds, a comprehensive review of the scientific literature reveals a significant paucity of specific data pertaining to the 4'-isopropyl substituted analog. This technical guide addresses this knowledge gap by summarizing the current understanding of flavones as a class, extrapolating potential properties of 4'-Isopropylflavone based on established structure-activity relationships, and outlining a strategic approach for its future investigation. While quantitative data and detailed experimental protocols for this specific compound are not publicly available, this paper serves as a foundational resource to stimulate and guide future research endeavors.
Introduction to Flavones
Flavones are a class of polyphenolic secondary metabolites ubiquitously found in plants. Their basic structure consists of a 15-carbon skeleton, characterized by two phenyl rings (A and B) and a heterocyclic ring (C) containing a C2-C3 double bond and a ketone group at the 4-position. This core structure allows for a multitude of substitutions, leading to a diverse array of compounds with a wide spectrum of biological activities. Flavonoids, including flavones, are known to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, among others.[1][2] The specific biological effects of a flavone are heavily influenced by the nature and position of its substituents.
Synthesis of 4'-Isopropylflavone: A Proposed Pathway
While no specific synthesis protocol for 4'-Isopropylflavone is detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on established methods for flavone synthesis, such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. A key precursor for introducing the 4'-isopropyl moiety would be 4-isopropylbenzaldehyde.
A potential synthetic workflow is outlined below:
This proposed pathway is hypothetical and would require experimental optimization. A patent for the synthesis of 4-isopropylresorcinol, a potential precursor for related flavonoids, suggests the feasibility of introducing the isopropyl group into phenolic compounds.[3]
Anticipated Biological Activities and Structure-Activity Relationships (SAR)
The biological activities of 4'-Isopropylflavone are currently uncharacterized. However, based on the extensive literature on flavone SAR, we can hypothesize its potential effects.
3.1. Anticancer Activity
The anticancer properties of flavones are well-documented and often depend on the substitution pattern.[4][5][6] The presence of hydroxyl groups is often crucial for activity. Since 4'-Isopropylflavone lacks hydroxylation in its basic structure, its anticancer potential might be limited compared to polyhydroxylated flavones. However, the lipophilic nature of the isopropyl group could enhance cell membrane permeability, a factor that can influence bioavailability and intracellular concentration.
3.2. Anti-inflammatory Activity
Flavones are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways like NF-κB.[1][7][8] Structure-activity relationship studies have shown that the substitution on the B-ring can significantly impact anti-inflammatory potency.[1][7] The electron-donating and lipophilic nature of the isopropyl group at the 4'-position might influence the interaction with molecular targets involved in the inflammatory cascade.
3.3. Antioxidant Activity
The antioxidant capacity of flavonoids is typically associated with their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[9] As 4'-Isopropylflavone lacks hydroxyl groups, its direct radical scavenging activity is expected to be low. However, it might exert antioxidant effects through other mechanisms, such as the modulation of antioxidant enzyme expression.
Potential Signaling Pathway Involvement
Given the known mechanisms of action for other flavones, 4'-Isopropylflavone could potentially modulate key cellular signaling pathways. A primary candidate for investigation would be the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation and cell survival.
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN102351655A - Synthesis method of 4-isopropylresorcinol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the structure-activity relationship of flavonoids as antioxidants and toxicants of zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 4'-Isopropylflavone (MN-64): A Potent and Selective Tankyrase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylflavone, systematically named 2-[4-(1-Methylethyl)phenyl]-4H-1-benzopyran-4-one and also known as MN-64, is a synthetic flavone that has emerged as a potent and selective inhibitor of tankyrase enzymes (TNKS1 and TNKS2). Flavonoids, a broad class of naturally occurring polyphenolic compounds, are known for their diverse biological activities. While many naturally occurring flavones have been investigated for their therapeutic potential, synthetic derivatives like 4'-Isopropylflavone offer the opportunity for targeted pharmacological optimization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 4'-Isopropylflavone, with a focus on its role as a tankyrase inhibitor.
Discovery and History
The discovery of 4'-Isopropylflavone (this compound) is documented in a 2013 publication in the Journal of Medicinal Chemistry by Narwal and colleagues.[1] This research focused on the development of potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers.
The researchers synthesized a series of flavone derivatives to explore the structure-activity relationship (SAR) for tankyrase inhibition. Through their systematic investigation, 4'-Isopropylflavone was identified as a particularly effective and selective inhibitor.
Chemical and Physical Properties
| Property | Value |
| Systematic Name | 2-[4-(1-Methylethyl)phenyl]-4H-1-benzopyran-4-one |
| Common Name | 4'-Isopropylflavone, this compound |
| CAS Number | 92831-11-3 |
| Molecular Formula | C₁₈H₁₆O₂ |
| Molecular Weight | 264.32 g/mol |
Biological Activity: Tankyrase Inhibition
4'-Isopropylflavone (this compound) is a potent inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Enzyme | IC₅₀ (nM) |
| TNKS1 | 6 |
| TNKS2 | 72 |
| PARP-1 | >19,000 |
| PARP-2 | >19,000 |
Data sourced from Tocris Bioscience, citing Narwal et al., 2013.[1]
The high IC₅₀ values for PARP-1 and PARP-2 demonstrate the selectivity of this compound for tankyrase enzymes over other members of the poly(ADP-ribose) polymerase (PARP) family.[1] This selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects.
Signaling Pathway
Tankyrase enzymes are key components of the Wnt/β-catenin signaling pathway. They mediate the PARsylation of Axin, a component of the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent degradation of Axin, resulting in the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional coactivator for genes involved in cell proliferation and survival. By inhibiting tankyrases, this compound prevents the degradation of Axin, thereby promoting the destruction of β-catenin and downregulating Wnt signaling.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by 4'-Isopropylflavone (this compound).
Experimental Protocols
General Synthesis of Flavones
The synthesis of flavones, including 4'-Isopropylflavone, can be achieved through several established methods. A common and versatile approach is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization.
Caption: General workflow for the synthesis of 4'-Isopropylflavone.
Detailed Protocol for the Synthesis of 4'-Isopropylflavone (this compound) (Adapted from general flavone synthesis principles):
-
Esterification: To a solution of 2'-hydroxyacetophenone in pyridine, add 4-isopropylbenzoyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-(4-isopropylbenzoyloxy)acetophenone.
-
Baker-Venkataraman Rearrangement: Dissolve the crude ester in pyridine and add powdered potassium hydroxide. Heat the mixture with stirring. After cooling, acidify the reaction mixture with dilute acetic acid.
-
Isolation of Diketone: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.
-
Cyclization: Reflux the crude diketone in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.
-
Final Purification: After completion of the reaction, pour the mixture into ice-water. Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 4'-Isopropylflavone.
Tankyrase Inhibition Assay Protocol (General Principles)
The inhibitory activity of 4'-Isopropylflavone against tankyrase enzymes is typically determined using an in vitro enzymatic assay.
-
Reagents and Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes.
-
Histone or other suitable protein substrate.
-
Biotinylated NAD⁺.
-
Streptavidin-coated acceptor beads.
-
Europium-labeled anti-poly(ADP-ribose) antibody.
-
Assay buffer and stop solution.
-
Test compound (4'-Isopropylflavone) dissolved in DMSO.
-
-
Assay Procedure (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Incubate the tankyrase enzyme with varying concentrations of 4'-Isopropylflavone.
-
Initiate the enzymatic reaction by adding the histone substrate and biotinylated NAD⁺.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction by adding a stop solution.
-
Add the HTRF detection reagents (streptavidin-Europium and anti-PAR-antibody conjugated to an acceptor fluorophore).
-
After an incubation period, measure the HTRF signal. The signal is proportional to the amount of PARsylated product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
4'-Isopropylflavone (this compound) represents a significant discovery in the field of targeted cancer therapy. Its identification as a potent and selective inhibitor of tankyrase enzymes provides a valuable chemical tool for studying the Wnt/β-catenin signaling pathway and a promising lead compound for the development of novel anticancer agents. The detailed synthetic protocols and bioassay methodologies outlined in this guide provide a foundation for further research and development in this area. The unique structure-activity relationship of the 4'-isopropyl substitution on the flavone scaffold highlights the potential for further optimization to enhance potency, selectivity, and pharmacokinetic properties.
References
In-Depth Technical Guide: ADMET Prediction of 4'-Isopropylflavone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4'-Isopropylflavone, a synthetic flavonoid derivative, has garnered interest for its potential pharmacological activities. A critical aspect of its development as a therapeutic agent is the comprehensive evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document provides a predictive overview of the ADMET properties of 4'-Isopropylflavone based on established in silico methodologies and outlines the standard experimental protocols for the validation of these predictions. The presented data is predictive in nature and necessitates experimental verification for confirmation.
Predicted Physicochemical and Drug-Likeness Properties
The initial assessment of a drug candidate often involves the evaluation of its physicochemical properties to determine its "drug-likeness," which can influence its pharmacokinetic behavior. In silico models, such as those used by SwissADME and other platforms, provide valuable predictions for these parameters.[1][2][3] The concept of drug-likeness is often guided by heuristics like Lipinski's Rule of Five.[4][5]
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4'-Isopropylflavone
| Property | Predicted Value | Drug-Likeness Guideline | Reference |
| Molecular Formula | C₁₈H₁₆O₂ | - | - |
| Molecular Weight | 264.32 g/mol | < 500 g/mol | [4] |
| LogP (Octanol/Water) | 4.5 | ≤ 5 | [4][6] |
| Hydrogen Bond Donors | 0 | ≤ 5 | [4] |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | [4] |
| Molar Refractivity | 79.5 | 40 - 130 | [7] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | < 140 Ų | [3] |
| Rotatable Bonds | 2 | ≤ 10 | - |
| Lipinski's Rule of Five Violations | 0 | ≤ 1 | [4] |
| Bioavailability Score | 0.55 | - | [8] |
Predicted ADMET Profile
Computational tools can predict the ADMET profile of a compound, offering early insights into its potential in vivo behavior and liabilities.[9][10][11] The following tables summarize the predicted ADMET properties of 4'-Isopropylflavone based on common in silico models.
Absorption
Table 2: Predicted Absorption Properties of 4'-Isopropylflavone
| Parameter | Predicted Outcome | Interpretation | Reference |
| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. | [12] |
| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal epithelium. | [13] |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding absorption. | - |
Distribution
Table 3: Predicted Distribution Properties of 4'-Isopropylflavone
| Parameter | Predicted Outcome | Interpretation | Reference |
| Volume of Distribution (VDss) | Moderate to High | Expected to distribute into tissues. | - |
| Blood-Brain Barrier (BBB) Permeability | Yes | Potential to cross the BBB and exert effects on the central nervous system. | [12] |
| Plasma Protein Binding | High | Likely to be extensively bound to plasma proteins, affecting its free concentration. | - |
Metabolism
Flavonoids are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[14][15] Inhibition of these enzymes can lead to drug-drug interactions.
Table 4: Predicted Metabolic Properties of 4'-Isopropylflavone
| Parameter | Predicted Outcome | Interpretation | Reference |
| CYP1A2 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP1A2. | [16] |
| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9. | [12] |
| CYP2C19 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C19. | [12] |
| CYP2D6 Inhibitor | No | Low likelihood of interacting with drugs metabolized by CYP2D6. | [16] |
| CYP3A4 Inhibitor | Yes | High potential for interactions with a wide range of drugs metabolized by CYP3A4. | [12][14] |
Excretion
Predictions related to the route and rate of excretion are crucial for determining the dosing frequency and potential for accumulation.
Table 5: Predicted Excretion Properties of 4'-Isopropylflavone
| Parameter | Predicted Outcome | Interpretation | Reference |
| Primary Route of Excretion | Renal and Fecal | Expected to be eliminated through both urine and feces after metabolism. | [17][18] |
| Total Clearance | Low to Moderate | Suggests a moderate to long half-life. | - |
Toxicity
Early prediction of potential toxicity is vital to de-risk a drug candidate. Key areas of concern include mutagenicity, cardiotoxicity, and hepatotoxicity.
Table 6: Predicted Toxicity Profile of 4'-Isopropylflavone
| Endpoint | Predicted Outcome | Interpretation | Reference |
| Ames Mutagenicity | Non-mutagen | Unlikely to cause DNA mutations. | [19][20] |
| hERG Inhibition | Inhibitor | Potential risk of cardiotoxicity (QT prolongation). | [21][22] |
| Hepatotoxicity | Low Risk | Unlikely to cause significant liver injury. | - |
| Carcinogenicity | Non-carcinogen | Low likelihood of causing cancer. | [20] |
| Skin Sensitization | Low Risk | Unlikely to cause an allergic skin reaction. | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to validate the in silico ADMET predictions for 4'-Isopropylflavone.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[20]
Objective: To determine if 4'-Isopropylflavone can induce mutations in the DNA of specific bacterial strains. A positive result suggests potential carcinogenicity.[19]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537).[20]
-
Escherichia coli strain (e.g., WP2 uvrA).[23]
-
Test compound (4'-Isopropylflavone) dissolved in a suitable solvent (e.g., DMSO).[23]
-
Positive controls (known mutagens for each strain).
-
Negative/vehicle control.
-
S9 fraction (from rat liver homogenate) for metabolic activation.[24]
-
Top agar, Vogel-Bonner medium E (minimal glucose agar plates).[19]
Procedure:
-
Preparation: Prepare various concentrations of 4'-Isopropylflavone.
-
Incubation: In separate tubes, mix the test compound, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer (without S9).
-
Plating: Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine and thus grow on the minimal medium).
-
Data Analysis: Compare the number of revertant colonies on the plates treated with 4'-Isopropylflavone to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.[19]
hERG Potassium Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[21][22]
Objective: To determine the inhibitory potential of 4'-Isopropylflavone on the hERG potassium channel.
Materials:
-
HEK 293 cells stably expressing the hERG channel.
-
Test compound (4'-Isopropylflavone).
-
Positive control (e.g., E-4031, a potent hERG inhibitor).[21]
-
Vehicle control.
-
Patch-clamp electrophysiology setup.
Procedure (Automated Patch-Clamp):
-
Cell Preparation: Culture and prepare the hERG-expressing cells for the assay.
-
Compound Application: Dispense cells into the automated patch-clamp system. Apply a range of concentrations of 4'-Isopropylflavone to the cells.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to the cells to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current.[25]
-
Current Measurement: Measure the hERG channel current (typically the tail current) in the presence and absence of the compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration of 4'-Isopropylflavone. Determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) by fitting the concentration-response data to a suitable model.[25]
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[14][15]
Objective: To evaluate the inhibitory effect of 4'-Isopropylflavone on the activity of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes.[26]
-
Test compound (4'-Isopropylflavone).
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4).[16]
-
Positive control inhibitors for each CYP isoform.[16]
-
NADPH regenerating system (cofactor for CYP activity).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation: Pre-incubate the HLMs or recombinant enzymes with a range of concentrations of 4'-Isopropylflavone.
-
Reaction Initiation: Add the specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).[26]
-
Metabolite Quantification: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of 4'-Isopropylflavone compared to the vehicle control. Determine the IC₅₀ value for each CYP isoform.
Visualizations
General ADMET Testing Workflow
Caption: A generalized workflow for ADMET assessment in drug discovery.
Conceptual Drug Metabolism Pathway
Caption: A conceptual overview of Phase I and Phase II drug metabolism.
Conclusion
The in silico prediction of the ADMET profile of 4'-Isopropylflavone suggests that it possesses generally favorable drug-like properties, including good predicted oral absorption and blood-brain barrier permeability. However, a significant potential liability is its predicted inhibition of multiple CYP450 enzymes, particularly CYP3A4, indicating a high risk of drug-drug interactions. Furthermore, the predicted inhibition of the hERG channel warrants careful experimental investigation to assess the risk of cardiotoxicity. The detailed experimental protocols provided herein offer a clear path for the validation of these computational predictions. A thorough experimental evaluation of the ADMET properties is an indispensable step in the continued development of 4'-Isopropylflavone as a potential therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vcclab.org [vcclab.org]
- 7. Quantifying the chemical beauty of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids [mdpi.com]
- 16. fda.gov [fda.gov]
- 17. Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Flavonoids and hERG channels: Friends or foes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessing the impact of different solvents in the bacterial reverse mutation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test [mdpi.com]
- 25. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for HPLC-UV Analysis of 4'-Isopropylflavone
This document provides a comprehensive guide for the quantitative analysis of 4'-Isopropylflavone using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
4'-Isopropylflavone is a synthetic flavonoid derivative with potential applications in various research areas. Accurate and reliable quantification of this compound is essential for its development and use. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation and quantification of flavonoids due to its sensitivity, specificity, and robustness.[1][2][3][4][5] This application note details a validated HPLC-UV method for the determination of 4'-Isopropylflavone.
Principle of the Method
The method utilizes reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. 4'-Isopropylflavone is separated from other components in the sample based on its partitioning between the stationary and mobile phases. The compound is then detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
4'-Isopropylflavone reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the instrumental conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 270 nm |
Experimental Protocols
5.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4'-Isopropylflavone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
5.2. Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a portion of the homogenized sample containing an estimated 1-10 mg of 4'-Isopropylflavone.
-
Transfer the sample to a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10][11] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of 4'-Isopropylflavone. | No significant interference at the analyte's retention time. |
| Linearity (µg/mL) | 1 - 100 | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | - |
| Limit of Detection (LOD) (µg/mL) | 0.25 | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 | Signal-to-Noise ratio ≥ 10:1 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |
| Robustness | Robust | No significant changes in results with small variations in method parameters. |
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Table 2: Accuracy Data (Spike and Recovery)
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.6 | 101.2% |
| 120% | 60 | 59.1 | 98.5% |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day % RSD (n=6) | Inter-day % RSD (n=6, 3 days) |
| 50 | 0.85% | 1.25% |
Visualizations
Caption: Workflow for the HPLC-UV analysis of 4'-Isopropylflavone.
Caption: Key parameters for analytical method validation.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. iosrphr.org [iosrphr.org]
- 8. saspublishers.com [saspublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for 4'-Isopropylflavone Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylflavone is a synthetic flavonoid derivative that, like many natural flavonoids, holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases. Flavonoids are known to exert a range of biological activities by modulating cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for cell-based assays to characterize the bioactivity of 4'-Isopropylflavone. The described assays will enable researchers to assess its cytotoxic effects, impact on cell viability, and its potential mechanisms of action through key signaling pathways.
Data Presentation: In Vitro Efficacy of Flavone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various flavone derivatives against different human cancer cell lines, providing a comparative context for evaluating 4'-Isopropylflavone.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Flavone Derivative 1 | HEL (Human Erythroleukemia) | MTT | ~7.5 | [1] |
| Flavone Derivative 1 | PC3 (Prostate Cancer) | MTT | ~9.0 | [1] |
| Flavone Derivative 2 | HEL (Human Erythroleukemia) | MTT | >20 | [1] |
| Flavone Derivative 2 | PC3 (Prostate Cancer) | MTT | >20 | [1] |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | MTT | 25.73 | [2] |
| 7-hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | MTT | 83.75 | [2] |
| 5,6,7,3′,4′,5′-Hexamethoxyflavone | Hs578T (Triple-Negative Breast Cancer) | Not Specified | ~20 | [3] |
| Nobiletin | Hs578T (Triple-Negative Breast Cancer) | Not Specified | ~20 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of 4'-Isopropylflavone on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
4'-Isopropylflavone
-
Human cancer cell lines (e.g., HeLa, PC3, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of 4'-Isopropylflavone in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared 4'-Isopropylflavone dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of 4'-Isopropylflavone to scavenge intracellular reactive oxygen species (ROS).
Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation.
Materials:
-
4'-Isopropylflavone
-
HepG2 cells (or other suitable cell line)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - a peroxyl radical generator
-
Quercetin (as a positive control)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Loading: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing 25 µM DCFH-DA and the desired concentrations of 4'-Isopropylflavone or quercetin. Incubate for 1 hour.
-
Induction of Oxidative Stress: Remove the DCFH-DA and compound-containing medium. Wash the cells with PBS. Add 100 µL of 600 µM ABAP solution to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value can be expressed as quercetin equivalents (QE).
Signaling Pathway Analysis
Flavonoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.[3][4][5] The following are protocols to investigate the effect of 4'-Isopropylflavone on the NF-κB and PI3K/Akt pathways.
NF-κB Reporter Assay
Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
4'-Isopropylflavone
-
Tumor Necrosis Factor-alpha (TNF-α) - as an NF-κB activator
-
Luciferase assay reagent
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white-walled plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of 4'-Isopropylflavone for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
Western Blot Analysis of PI3K/Akt Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself. A change in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates a modulation of the pathway.
Materials:
-
4'-Isopropylflavone
-
Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and treat with 4'-Isopropylflavone for the desired time.
-
Cell Lysis: Lyse the cells on ice and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: General workflow for cell-based assays with 4'-Isopropylflavone.
Caption: Potential signaling pathways modulated by 4'-Isopropylflavone.
References
- 1. researchgate.net [researchgate.net]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4'-Isopropylflavone in Cancer Research: A General Framework for Investigation
Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals a notable lack of specific studies on the applications of 4'-Isopropylflavone in cancer research. Therefore, the following application notes, protocols, and diagrams are presented as a generalized framework based on the well-documented anticancer properties of the broader class of flavonoids. Researchers investigating 4'-Isopropylflavone are encouraged to use this information as a foundational guide, with the understanding that specific activities and optimal experimental conditions will need to be determined empirically.
Application Notes
Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents.[1][2] These compounds are known to exert a wide range of anticancer effects, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3] While data on 4'-Isopropylflavone is not currently available, its chemical structure as a flavone suggests it may share some of these hallmark anticancer activities.
1. Induction of Apoptosis:
A primary mechanism by which flavonoids exert their anticancer effects is through the induction of apoptosis.[4][5][6] This process is crucial for eliminating damaged or cancerous cells. Flavonoids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, activation of caspases (such as caspase-3, -8, and -9), and ultimately, DNA fragmentation.[5][6] It is hypothesized that 4'-Isopropylflavone may induce apoptosis in cancer cells, a possibility that can be investigated using assays such as Annexin V/PI staining and caspase activity assays.
2. Cell Cycle Arrest:
Uncontrolled cell proliferation is a defining characteristic of cancer. Many flavonoids have been demonstrated to interfere with the cell cycle, thereby halting the proliferation of cancer cells.[7][8] They can induce cell cycle arrest at various checkpoints, most commonly at the G1/S or G2/M phases.[7] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).[9] Investigating the effect of 4'-Isopropylflavone on the cell cycle distribution of cancer cells can provide valuable insights into its potential antiproliferative activity.
3. Modulation of Signaling Pathways:
The anticancer effects of flavonoids are often mediated by their ability to modulate various intracellular signaling pathways that are frequently dysregulated in cancer.[4][10] Some of the key pathways affected by flavonoids include:
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cell survival and proliferation.[10]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate the activity of different MAPK family members (ERK, JNK, p38) to exert their anticancer effects.
-
p53 Signaling Pathway: The p53 tumor suppressor protein is a key regulator of apoptosis and cell cycle arrest in response to cellular stress. Some flavonoids can activate p53, leading to the induction of apoptosis in cancer cells.[11]
The potential of 4'-Isopropylflavone to modulate these and other cancer-related signaling pathways warrants investigation.
Quantitative Data Summary (Illustrative Examples)
The following tables present illustrative quantitative data based on typical findings for other flavonoids in cancer research. These values are not specific to 4'-Isopropylflavone and must be experimentally determined.
Table 1: Illustrative IC50 Values of a Flavonoid Against Various Cancer Cell Lines
| Cancer Cell Line | Histotype | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25 |
| PC-3 | Prostate Adenocarcinoma | 40 |
| A549 | Lung Carcinoma | 35 |
| HCT116 | Colon Carcinoma | 30 |
IC50 (half-maximal inhibitory concentration) values are typically determined using a cell viability assay such as the MTT assay.
Table 2: Illustrative Effect of a Flavonoid on Cell Cycle Distribution in a Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55 | 25 | 20 |
| Flavonoid (IC50) | 70 | 15 | 15 |
Cell cycle distribution is typically analyzed by flow cytometry after propidium iodide staining.
Table 3: Illustrative Effect of a Flavonoid on Apoptosis in a Cancer Cell Line
| Treatment | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 5 | 3 |
| Flavonoid (IC50) | 25 | 15 |
Apoptosis is commonly quantified using an Annexin V-FITC/PI apoptosis detection kit followed by flow cytometry analysis.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anticancer potential of a compound like 4'-Isopropylflavone.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effect of a compound on cancer cells and to calculate its IC50 value.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
4'-Isopropylflavone (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of 4'-Isopropylflavone in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a compound.[13][14][15]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
4'-Isopropylflavone
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 4'-Isopropylflavone at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
4'-Isopropylflavone
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 4'-Isopropylflavone at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
Caption: Illustrative signaling pathways potentially modulated by flavonoids.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating anticancer activity.
References
- 1. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flavonoids-in-cancer-and-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hallmarks of Flavonoids in Cancer [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. static.igem.org [static.igem.org]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for 4'-Isopropylflavone as an Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including their potential as antibacterial agents.[1][2] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial compounds. 4'-Isopropylflavone, a synthetic flavonoid derivative, presents a promising scaffold for the development of new antibacterial drugs. The presence of a lipophilic isopropyl group at the 4'-position of the B-ring is anticipated to enhance its interaction with bacterial cell membranes, a key target for many antimicrobial compounds.[1]
These application notes provide a comprehensive overview of the potential use of 4'-Isopropylflavone as an antibacterial agent. They include extrapolated data based on structurally similar flavonoids, detailed experimental protocols for its evaluation, and diagrams of potential mechanisms of action.
Postulated Antibacterial Activity and Spectrum
Quantitative Data on Structurally Related Flavonoids
To provide a framework for the potential efficacy of 4'-Isopropylflavone, the following table summarizes MIC values for various 4'-substituted and prenylated flavonoids against common pathogenic bacteria. This data should be used as a guide for planning initial screening concentrations.
| Flavonoid Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4'-Methoxyflavone | Escherichia coli | >128 | [1] |
| Bacillus subtilis | 64 | [1] | |
| Staphylococcus aureus | 32 | [3] | |
| 4'-Fluoroflavone | Escherichia coli | 64 | [3] |
| Bacillus subtilis | 32 | [3] | |
| Staphylococcus aureus | Inactive | [3] | |
| Glabrol (diprenylated flavanone) | MRSA | 9 | [4] |
| 4'-O-methylglabridin (monoprenylated isoflavan) | MRSA | 10 | [4] |
| Baicalein | S. aureus | 0.5-2.5 mmol/L | [2] |
| Myricetin | S. aureus | 0.5-2.5 mmol/L | [2] |
Potential Mechanisms of Antibacterial Action
Flavonoids exert their antibacterial effects through multiple mechanisms, often targeting essential cellular processes.[1][5] The lipophilic nature of 4'-Isopropylflavone suggests that its primary mode of action may involve the disruption of the bacterial cell membrane. Additionally, interference with nucleic acid synthesis and bacterial signaling pathways are plausible mechanisms.
Disruption of Bacterial Cell Membrane Integrity
The isopropyl group on the B-ring of 4'-Isopropylflavone is expected to enhance its lipophilicity, facilitating its insertion into the bacterial cytoplasmic membrane. This can lead to a loss of membrane potential, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.
Inhibition of Bacterial DNA Gyrase
DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a well-established target for antibacterial drugs.[6][7] Several flavonoids have been shown to inhibit the ATPase activity of DNA gyrase, thereby preventing DNA supercoiling and leading to the cessation of cell division.[7] The planar structure of the flavone backbone allows it to intercalate with DNA and interact with the enzyme's active site.
Interference with Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[8][9] Flavonoids can act as quorum sensing inhibitors (QSI) by competing with signaling molecules for binding to their cognate receptors or by inhibiting the synthesis of these signaling molecules.[9][10] By disrupting QS, 4'-Isopropylflavone could potentially attenuate bacterial virulence and reduce the formation of biofilms, which are notoriously resistant to conventional antibiotics.
Experimental Protocols
The following are detailed protocols for the evaluation of the antibacterial activity of 4'-Isopropylflavone.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of 4'-Isopropylflavone that inhibits the visible growth of a bacterium.[11]
Materials:
-
4'-Isopropylflavone
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of 4'-Isopropylflavone Stock Solution: Dissolve 4'-Isopropylflavone in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 4'-Isopropylflavone stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (containing MHB and bacterial inoculum only).
-
Well 12 will serve as a sterility control (containing MHB only).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of 4'-Isopropylflavone at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC assay to determine the lowest concentration of 4'-Isopropylflavone that kills 99.9% of the initial bacterial inoculum.[12][13][14][15]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
As a control, plate 10 µL from the growth control well (well 11 from the MIC plate).
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of 4'-Isopropylflavone that results in no bacterial growth on the MHA plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizations of Potential Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways and experimental workflows related to the antibacterial action of 4'-Isopropylflavone.
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Membrane Disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomistic simulation on flavonoids derivatives as potential inhibitors of bacterial gyrase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of flavonoids on their anti-Escherichia coli activity and inhibition of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids Are Intra- and Inter-Kingdom Modulator Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microchemlab.com [microchemlab.com]
Application Note: Quantitative Analysis of 4'-Isopropylflavone using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4'-Isopropylflavone in biological matrices. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document also includes representative method validation data and a schematic of a relevant biological pathway potentially modulated by flavones.
Introduction
Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] 4'-Isopropylflavone is a synthetic flavone derivative with potential pharmacological applications. Accurate and reliable quantification of 4'-Isopropylflavone in complex biological samples is crucial for pharmacokinetic, metabolism, and toxicology studies in the drug development process.
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] This application note presents a robust LC-MS/MS method for the determination of 4'-Isopropylflavone, offering a detailed protocol for sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
4'-Isopropylflavone reference standard
-
Internal Standard (IS) (e.g., Deuterated 4'-Isopropylflavone or a structurally similar flavone)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and reference standards on ice.
-
Spike 100 µL of plasma with the appropriate concentration of 4'-Isopropylflavone standard solution and a fixed concentration of the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
A standard reversed-phase separation can be employed for 4'-Isopropylflavone.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The molecular formula of 4'-Isopropylflavone is C₁₈H₁₆O₂ with a molecular weight of 264.32 g/mol . The predicted MRM transitions are based on the fragmentation patterns of flavones with B-ring substitutions. The most intense and stable fragment ions should be chosen for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 4'-Isopropylflavone | 265.1 | 147.1 (B-ring fragment) | 121.1 (A-ring fragment) | 25 |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Method Validation Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for flavonoid quantification. These values provide a benchmark for the expected performance of this method.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Range | 1 - 1000 ng/mL |
| LOD | 0.1 - 1 ng/mL |
| LOQ | 0.5 - 5 ng/mL |
| Accuracy | 85% - 115% (± 20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for 4'-Isopropylflavone quantification.
Potential Signaling Pathway Involvement
Some isopropyl-containing compounds have been shown to modulate the TRIF-dependent signaling pathway of Toll-Like Receptors (TLRs).[2] This pathway is crucial in the innate immune response.
Caption: TRIF-dependent signaling pathway and potential modulation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 4'-Isopropylflavone using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided workflow, from sample preparation to data analysis, along with typical validation parameters, serves as a valuable resource for scientists. The visualization of a potential signaling pathway offers a starting point for further investigation into the biological activity of 4'-Isopropylflavone.
References
Application Notes and Protocols for In-Vivo Studies of 4'-Isopropylflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Isopropylflavone is a synthetic flavonoid derivative that holds potential for various therapeutic applications due to its structural similarity to naturally occurring flavonoids known for their diverse biological activities. Like many flavonoids, 4'-Isopropylflavone is characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate oral bioavailability in in-vivo studies.[1][2] Oral bioavailability is a critical pharmacokinetic parameter that describes the fraction of an administered drug that reaches the systemic circulation.[3][4] A low oral bioavailability can lead to high inter-individual variability and potentially compromise the translation of in-vitro findings to in-vivo efficacy.[4]
These application notes provide a comprehensive overview of formulation strategies to enhance the solubility and oral absorption of 4'-Isopropylflavone for preclinical in-vivo research. The protocols outlined below are designed to be adaptable and serve as a starting point for developing a suitable formulation for your specific research needs.
Physicochemical Properties
A summary of the known physicochemical properties of 4'-Isopropylflavone is presented in Table 1. Understanding these properties is the first step in designing an effective formulation strategy.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₈H₁₆O₂ | N/A |
| Molecular Weight | 264.32 g/mol | N/A |
| Appearance | Likely a crystalline solid | [1] |
| Aqueous Solubility | Limited | [1] |
| Organic Solvent Solubility | Soluble in ethanol and methanol | [1] |
| Stability | Generally stable under standard laboratory conditions; may degrade under extreme pH or temperature. | [1] |
Formulation Strategies for Poorly Soluble Flavonoids
The primary obstacle to the oral delivery of 4'-Isopropylflavone is its low water solubility. Several formulation strategies can be employed to overcome this limitation.[1][5][6] The choice of formulation will depend on the required dose, the animal model, and the specific goals of the study.
Common Formulation Approaches:
-
Co-solvent Systems: The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[7]
-
Surfactant Dispersions: Surfactants can improve wetting and form micelles that encapsulate the drug, thereby increasing its apparent solubility and dissolution rate.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[7][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the absorption of lipophilic drugs.[9]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a higher dissolution rate.[2][7]
A selection of common excipients used in these formulations is provided in Table 2.
| Excipient Type | Examples | Typical Concentration Range for Oral Animal Studies | Reference |
| Co-solvents | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) | 10-60% | [7] |
| Surfactants | Tween® 80 (Polysorbate 80), Cremophor® EL, Solutol® HS 15, Sodium lauryl sulfate (SLS) | 1-10% | [7] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | [8] |
| Suspending Agents | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC), Methylcellulose | 0.5-2% | [9] |
| Oils (for lipid-based formulations) | Sesame oil, Corn oil, Medium-chain triglycerides (MCT) | Vehicle-dependent | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of 4'-Isopropylflavone for oral administration in preclinical animal models.
Protocol 1: Preparation of a Co-solvent-Based Oral Solution
This protocol is suitable for early-stage screening studies where a simple and rapid formulation is required.
Materials:
-
4'-Isopropylflavone
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Solubility Assessment (Recommended): Before preparing the final formulation, determine the approximate solubility of 4'-Isopropylflavone in various co-solvents and their aqueous mixtures to identify the optimal vehicle composition.
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing the desired ratio of PEG 400, PG, and water (e.g., 40% PEG 400, 10% PG, 50% water v/v/v).
-
Dissolution of 4'-Isopropylflavone:
-
Weigh the required amount of 4'-Isopropylflavone.
-
Add the 4'-Isopropylflavone to the pre-mixed vehicle in a glass vial.
-
Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.[1]
-
-
Final Formulation: Once dissolved, the solution is ready for oral administration. Ensure the final concentration allows for the desired dose to be administered in a reasonable volume for the animal model (e.g., 5-10 mL/kg for rats).
Protocol 2: Preparation of a Surfactant-Based Oral Suspension
This protocol is useful when a higher dose is required that cannot be achieved with a co-solvent solution alone.
Materials:
-
4'-Isopropylflavone (micronized, if available)
-
Tween® 80 (Polysorbate 80)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Glass mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Preparation of Suspending Vehicle: Prepare a 0.5% (w/v) solution of CMC in purified water by slowly adding the CMC powder to the water while stirring continuously until a uniform dispersion is formed.
-
Wetting the Drug:
-
Weigh the required amount of 4'-Isopropylflavone.
-
In a glass mortar, add a small amount of Tween® 80 to the 4'-Isopropylflavone powder and triturate with the pestle to form a smooth paste. This step ensures the hydrophobic powder is adequately wetted.
-
-
Formation of the Suspension:
-
Gradually add the 0.5% CMC solution to the paste in the mortar while continuously triturating to form a uniform suspension.
-
Alternatively, for larger volumes, the wetted drug paste can be transferred to a beaker containing the CMC solution and homogenized or stirred vigorously with a magnetic stirrer.
-
-
Final Formulation: The resulting suspension should be stirred continuously before and during administration to ensure dose uniformity.
In-Vivo Study Considerations
When designing in-vivo studies with 4'-Isopropylflavone, the following points should be considered:
-
Dosage: Based on studies with other flavonoids, a starting oral dose range of 10-50 mg/kg could be explored.[3] Acute toxicity studies with similar flavonoids have shown LD50 values greater than 2000 mg/kg in rats, suggesting a good safety profile.[10]
-
Animal Models: The choice of animal model will depend on the therapeutic area of interest. Common models for pharmacokinetic and efficacy studies include mice and rats.
-
Administration: Oral gavage is a common and precise method for administering formulations to rodents.[9]
-
Pharmacokinetic Analysis: To determine the oral bioavailability, plasma concentrations of 4'-Isopropylflavone should be measured at various time points after oral and intravenous administration. The area under the plasma concentration-time curve (AUC) is then used to calculate the bioavailability (F% = (AUCoral / AUCiv) x (Doseiv / Doseoral)).[11][12]
Potential Signaling Pathways
Flavonoids are known to modulate a variety of intracellular signaling pathways. While the specific targets of 4'-Isopropylflavone are yet to be fully elucidated, it is plausible that it may interact with pathways commonly affected by other flavonoids, such as the PI3K/Akt and MAPK pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.
Below is a diagram representing a potential mechanism of action for a flavonoid like 4'-Isopropylflavone, based on known interactions of similar compounds.
Caption: Potential signaling pathways modulated by 4'-Isopropylflavone.
Experimental Workflow
The following diagram illustrates a typical workflow for the formulation development and in-vivo evaluation of 4'-Isopropylflavone.
Caption: Workflow for formulation and in-vivo testing.
References
- 1. Buy 4'-Isopropylisoflavone (EVT-11987697) | 36136-92-2 [evitachem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. washcoll.edu [washcoll.edu]
- 8. mdpi.com [mdpi.com]
- 9. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bangslabs.com [bangslabs.com]
4'-Isopropylflavone (MN-64): A Potent and Selective Tool for Probing Tankyrase Biology and Wnt Signaling
Application Note
Introduction
4'-Isopropylflavone, also known by its designation MN-64, has emerged as a valuable tool compound in pharmacology for the investigation of tankyrase (TNKS) enzymes and the Wnt/β-catenin signaling pathway. As a potent and selective inhibitor of TNKS1 and TNKS2, this compound offers researchers a specific means to dissect the cellular functions of these poly(ADP-ribose) polymerases (PARPs) and to explore the therapeutic potential of Wnt pathway modulation in various disease models, particularly in oncology. This document provides detailed application notes and experimental protocols for the utilization of 4'-Isopropylflavone as a research tool.
Pharmacological Profile
4'-Isopropylflavone (this compound) is a small molecule inhibitor that primarily targets the catalytic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).
Quantitative Data Summary
| Target | IC50 (nM) | Selectivity |
| TNKS1 | 6 | Ineffective against several other poly(ADP-ribosyl) polymerases (IC50 > 19 µM) |
| TNKS2 | 72 | Ineffective against several other poly(ADP-ribosyl) polymerases (IC50 > 19 µM) |
Table 1: In vitro inhibitory activity of 4'-Isopropylflavone (this compound).
Mechanism of Action
Tankyrases are members of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as PARsylation. In the canonical Wnt/β-catenin signaling pathway, tankyrases PARsylate Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.
By inhibiting the catalytic activity of TNKS1 and TNKS2, 4'-Isopropylflavone prevents the PARsylation and subsequent degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and effectively blocks Wnt signaling.
Caption: Mechanism of Wnt signaling inhibition by 4'-Isopropylflavone (this compound).
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of 4'-Isopropylflavone (this compound).
In Vitro Tankyrase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the IC50 value of 4'-Isopropylflavone against purified TNKS1 and TNKS2 enzymes.
Materials:
-
Recombinant human TNKS1 and TNKS2 (catalytic domain)
-
4'-Isopropylflavone (this compound)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Histone H1 (as a substrate)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.5 mM DTT, 0.1% BSA
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody (conjugated to a detectable label, e.g., HRP)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4'-Isopropylflavone in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 48 µL of a master mix containing the assay buffer, recombinant TNKS1 or TNKS2 enzyme (final concentration typically 10-50 nM), and Histone H1 (final concentration 1 µ g/well ).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiate Reaction: Add 50 µL of a solution containing NAD+ and biotinylated NAD+ (final concentration typically 10 µM and 100 nM, respectively) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 50 µL of 30% acetic acid.
-
Transfer 50 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated PARsylated histones to bind.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of the anti-PAR antibody solution and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the detection substrate and incubate until sufficient color development.
-
Stop the color development with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro Tankyrase Inhibition Assay.
Wnt Signaling Reporter Assay (Cell-Based Assay)
This protocol is designed to measure the effect of 4'-Isopropylflavone on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
SuperTOPFlash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
4'-Isopropylflavone (this compound)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the SuperTOPFlash reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of 4'-Isopropylflavone in cell culture medium.
-
Remove the transfection medium and add the medium containing the diluted compound or DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1 hour.
-
Add Wnt3a conditioned medium (typically 25-50% v/v) or recombinant Wnt3a (typically 100 ng/mL) to induce Wnt signaling.
-
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the percent inhibition of Wnt3a-induced reporter activity for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 4'-Isopropylflavone for Experimental Success
Welcome to the technical support center for 4'-Isopropylflavone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of 4'-Isopropylflavone solutions for your research needs.
Troubleshooting Guide: Overcoming Poor Solubility
Researchers often encounter difficulties in dissolving 4'-Isopropylflavone, a compound with inherently low aqueous solubility. The following table provides a starting point for selecting an appropriate solvent system. It is important to note that the optimal solvent will depend on the specific requirements of your experiment, such as the desired final concentration and compatibility with your experimental model (e.g., cell culture).
Table 1: Solubility of 4'-Isopropylflavone in Common Laboratory Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Estimated Solubility of 4'-Isopropylflavone | Notes |
| Water | H₂O | 18.02 | 100 | Very Low / Practically Insoluble | Not recommended as a primary solvent. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | Soluble | A common co-solvent for in vitro studies. Final concentration in cell culture should typically be kept low (<0.5%) to avoid cytotoxicity. |
| Methanol (MeOH) | CH₃OH | 32.04 | 64.7 | Soluble | Can be used for stock solutions, but its higher toxicity compared to ethanol makes it less suitable for direct use in many biological assays. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Highly Soluble (≥20 mg/mL for similar compounds)[1] | Recommended for preparing high-concentration stock solutions. The final DMSO concentration in assays should be minimized (typically ≤0.5%) to reduce potential off-target effects.[2] |
Figure 1: General Troubleshooting Workflow for Solubility Issues
This workflow provides a systematic approach to addressing solubility problems with 4'-Isopropylflavone.
References
Technical Support Center: Optimization of 4'-Isopropylflavone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4'-Isopropylflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4'-Isopropylflavone?
A1: The two most common and effective methods for synthesizing 4'-Isopropylflavone are the Claisen-Schmidt condensation followed by oxidative cyclization, and the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.[1]
Q2: Which synthetic route generally provides a higher yield for 4'-Isopropylflavone?
A2: The Baker-Venkataraman rearrangement route is often reported to provide higher overall yields for flavone synthesis due to the intramolecular nature of the key rearrangement step, which can be highly efficient.[1][2] However, the Claisen-Schmidt condensation is a very common and straightforward method.[3][4]
Q3: What are the key intermediates in each synthetic pathway?
A3: In the Claisen-Schmidt route, the key intermediate is 2'-Hydroxy-4-isopropylchalcone. For the Baker-Venkataraman pathway, the main intermediates are 2-(4-isopropylbenzoyloxy)acetophenone and 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common purification methods for 4'-Isopropylflavone?
A5: The most common purification technique is recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For challenging purifications, column chromatography on silica gel can be employed.
Troubleshooting Guides
Claisen-Schmidt Condensation Route
Issue 1: Low Yield of 2'-Hydroxy-4-isopropylchalcone
| Potential Cause | Troubleshooting Steps |
| Inefficient Condensation | - Optimize Base Concentration: The concentration of the base (e.g., NaOH or KOH) is critical. Too low a concentration may result in an incomplete reaction, while too high a concentration can lead to side reactions. A molar ratio of 1:1 to 1:2 of aldehyde to base is a good starting point. - Reaction Time and Temperature: Ensure the reaction is stirred at room temperature for a sufficient duration (typically 12-24 hours). Gentle heating (40-50°C) can sometimes improve the yield, but excessive heat may promote side product formation. |
| Side Product Formation | - Cannizzaro Reaction: If the aromatic aldehyde (4-isopropylbenzaldehyde) undergoes a Cannizzaro reaction, it will reduce the yield. This is more likely with high base concentrations and elevated temperatures. Use the minimum effective amount of base and maintain a moderate temperature. - Self-Condensation of Acetophenone: While less common, self-condensation of 2-hydroxyacetophenone can occur. Ensure a proper stoichiometric ratio of reactants. |
| Work-up Issues | - Incomplete Precipitation: After acidification, ensure the chalcone has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation. - Product Loss During Washing: Wash the filtered product with cold water to minimize its solubility and prevent loss. |
Issue 2: Low Yield of 4'-Isopropylflavone from Chalcone Cyclization
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Cyclization | - Choice of Oxidizing Agent: A common method is using iodine in dimethyl sulfoxide (DMSO). Ensure the iodine is of good quality and the DMSO is dry. - Reaction Temperature: The reaction is typically heated to promote cyclization. A temperature of 120-140°C is often effective. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures. |
| Side Reactions with DMSO | - Thia-Sommelet–Hauser Rearrangement: At elevated temperatures, DMSO can react with certain aromatic compounds.[5] While less common for this specific reaction, if unexpected byproducts are observed, consider alternative cyclization methods. |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is heated for a sufficient duration (typically 2-4 hours). Monitor by TLC until the chalcone spot is no longer visible. |
Baker-Venkataraman Rearrangement Route
Issue 1: Low Yield of 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione
| Potential Cause | Troubleshooting Steps |
| Incomplete Rearrangement | - Base Strength and Stoichiometry: A strong base like potassium tert-butoxide or sodium hydride is often used. Ensure the base is fresh and used in an appropriate molar excess (typically 2-3 equivalents). - Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. Use anhydrous solvents (e.g., dry pyridine, toluene, or THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Reaction Temperature: The optimal temperature can vary. Some rearrangements proceed at room temperature, while others require heating.[2] If the reaction is sluggish, gentle heating (50-80°C) may be beneficial. |
| Hydrolysis of Starting Material or Product | - Moisture Contamination: As mentioned, ensure all reagents and glassware are thoroughly dried. |
| Work-up Problems | - Premature Cyclization: During acidic work-up, some of the diketone may cyclize to the flavone. If the diketone is the desired isolated intermediate, perform the neutralization carefully at a low temperature. |
Issue 2: Low Yield of 4'-Isopropylflavone from Diketone Cyclization
| Potential Cause | Troubleshooting Steps |
| Inefficient Dehydration/Cyclization | - Acid Catalyst: A strong acid catalyst like sulfuric acid or hydrochloric acid in a solvent like glacial acetic acid or ethanol is typically used. Ensure the acid is of sufficient concentration. - Reaction Temperature and Time: The cyclization usually requires heating. Refluxing for 1-2 hours is a common condition. Monitor the reaction by TLC to determine the optimal time. |
| Decomposition | - Strongly Acidic Conditions: Prolonged exposure to strong acid at high temperatures can lead to decomposition. Use the minimum amount of acid and heating time necessary for complete conversion. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of 4'-Isopropylflavone and its intermediates. Please note that yields can vary significantly based on the specific experimental setup and purity of reagents.
Table 1: Claisen-Schmidt Condensation Route
| Step | Reactants | Reagents/Solvent | Temperature | Time | Typical Yield |
| Chalcone Formation | 2-Hydroxyacetophenone, 4-Isopropylbenzaldehyde | NaOH or KOH / Ethanol | Room Temperature | 12-24 h | 70-85% |
| Flavone Formation | 2'-Hydroxy-4-isopropylchalcone | I₂ / DMSO | 120-140°C | 2-4 h | 60-75% |
Table 2: Baker-Venkataraman Rearrangement Route
| Step | Reactants | Reagents/Solvent | Temperature | Time | Typical Yield |
| Esterification | 2-Hydroxyacetophenone, 4-Isopropylbenzoyl chloride | Pyridine | Room Temperature | 1-2 h | 85-95% |
| Rearrangement | 2-(4-isopropylbenzoyloxy)acetophenone | KOH / Pyridine | 50-60°C | 1-2 h | 80-90% |
| Cyclization | 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione | H₂SO₄ / Glacial Acetic Acid | Reflux | 1-2 h | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 4'-Isopropylflavone via Claisen-Schmidt Condensation
Step 1: Synthesis of 2'-Hydroxy-4-isopropylchalcone
-
In a 250 mL flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone and 14.8 g (0.1 mol) of 4-isopropylbenzaldehyde in 100 mL of ethanol.
-
Slowly add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water to the stirred mixture.
-
Continue stirring at room temperature for 24 hours. The mixture will turn into a thick, colored paste.
-
Pour the reaction mixture into a beaker containing 500 mL of crushed ice and acidify with dilute hydrochloric acid until the pH is approximately 2.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude chalcone from ethanol to obtain pure 2'-Hydroxy-4-isopropylchalcone.
Step 2: Synthesis of 4'-Isopropylflavone
-
In a 100 mL round-bottom flask, dissolve 5.32 g (0.02 mol) of 2'-Hydroxy-4-isopropylchalcone in 40 mL of dimethyl sulfoxide (DMSO).
-
Add 2.54 g (0.01 mol) of iodine to the solution.
-
Heat the mixture with stirring in an oil bath at 130-140°C for 3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing 200 mL of ice-cold water.
-
Add a saturated solution of sodium thiosulfate dropwise until the brown color of iodine disappears.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 4'-Isopropylflavone.
Protocol 2: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement
Step 1: Synthesis of 2-(4-isopropylbenzoyloxy)acetophenone
-
In a 100 mL flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 50 mL of dry pyridine.
-
Cool the flask in an ice bath and slowly add 18.2 g (0.1 mol) of 4-isopropylbenzoyl chloride.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 400 mL of ice-cold 5% hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold methanol.
-
Recrystallize the crude ester from methanol.
Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione
-
In a 250 mL flask, dissolve 28.2 g (0.1 mol) of 2-(4-isopropylbenzoyloxy)acetophenone in 100 mL of dry pyridine.
-
Add 11.2 g (0.2 mol) of powdered potassium hydroxide.
-
Heat the mixture with stirring at 60°C for 2 hours. The mixture will become thick and yellow.
-
Cool the reaction mixture and pour it into 500 mL of ice-cold 10% hydrochloric acid.
-
Collect the precipitated yellow solid by vacuum filtration and wash with water.
-
Recrystallize from ethanol to obtain the pure diketone.
Step 3: Synthesis of 4'-Isopropylflavone
-
In a 100 mL round-bottom flask, dissolve 28.2 g (0.1 mol) of 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione in 70 mL of glacial acetic acid.
-
Add 1 mL of concentrated sulfuric acid.
-
Reflux the mixture for 1 hour.
-
Cool the solution and pour it into 300 mL of ice-cold water.
-
Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude flavone from ethanol.
Visualizations
Caption: Workflow for 4'-Isopropylflavone synthesis via Claisen-Schmidt condensation.
Caption: Workflow for 4'-Isopropylflavone synthesis via Baker-Venkataraman rearrangement.
References
Addressing 4'-Isopropylflavone stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of 4'-Isopropylflavone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 4'-Isopropylflavone and what is its chemical information?
A1: 4'-Isopropylflavone is a synthetic flavonoid characterized by an isopropyl group at the 4' position of the B-ring of the flavone backbone. As a synthetic compound, it may not have a readily available public CAS number, unlike its isomer, 4'-Isopropylisoflavone (CAS Number: 36136-92-2).[1] It is crucial to confirm the identity and purity of the compound before use. The molecular formula for a monoisopropyl-substituted flavone is C₁₈H₁₆O₂.
Q2: What are the general factors that can affect the stability of flavonoids like 4'-Isopropylflavone in cell culture media?
A2: The stability of flavonoids in aqueous solutions, including cell culture media, is influenced by several factors:
-
pH: The pH of the culture medium can significantly impact flavonoid stability. Many flavonoids are less stable in neutral to alkaline conditions.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation compared to storage at 4°C or -20°C.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids.[2] It is advisable to protect stock solutions and media containing the compound from light.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other sera, such as proteins and enzymes, can interact with flavonoids. Serum albumin has been shown to bind to flavonoids, which can either stabilize them or affect their availability to the cells.
-
Media Components: The complex mixture of amino acids, vitamins, salts, and other components in cell culture media can potentially interact with and influence the stability of the tested compound.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of flavonoids.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of flavonoids.
Q3: How can I prepare a stock solution of 4'-Isopropylflavone and what are the best practices for storage?
A3: Due to the hydrophobic nature of the flavone backbone, 4'-Isopropylflavone is likely to have low solubility in aqueous solutions.
-
Solvent Selection: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: A stock concentration of 10-20 mM is common.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.
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Final Concentration: When preparing the final working concentration in cell culture media, ensure that the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: My 4'-Isopropylflavone solution is precipitating in the cell culture medium. What can I do?
A4: Precipitation of a compound in cell culture media is a common issue, often due to its low aqueous solubility. Here are some troubleshooting steps:
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Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of 4'-Isopropylflavone.
-
Optimize Solvent Concentration: Ensure the final solvent concentration is not exceeding recommended limits (e.g., <0.1% DMSO).
-
Pre-warm the Medium: Add the stock solution to the pre-warmed (37°C) cell culture medium and mix immediately and thoroughly to aid dissolution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the medium.
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Check for Media Incompatibilities: While less common, some media components could contribute to precipitation. You could empirically test the solubility in different types of media (e.g., DMEM vs. RPMI-1640).
-
Visual Inspection: Always visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, the actual concentration of the compound in solution will be lower than intended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Degradation of 4'-Isopropylflavone in media.- Precipitation of the compound.- Adsorption to plasticware. | - Perform a stability study to determine the half-life of the compound in your specific cell culture conditions (see Experimental Protocols).- Visually inspect for precipitates and consider lowering the concentration.- Use low-protein-binding plates and tubes. |
| Loss of compound activity over time | - Compound degradation during the experiment. | - Replenish the media with freshly prepared compound at regular intervals based on its determined stability.- Shorten the duration of the experiment if possible. |
| High background in assays | - Formation of degradation products that interfere with the assay. | - Analyze the media for degradation products using HPLC or LC-MS.- If interfering degradation products are identified, consider the stability data to define an optimal experimental window. |
| Precipitate forms in culture medium | - Low aqueous solubility of 4'-Isopropylflavone.- High final concentration of the compound.- High concentration of organic solvent. | - Lower the final working concentration.- Ensure the final solvent (e.g., DMSO) concentration is non-toxic and minimal (e.g., ≤ 0.1%).- Add the stock solution to pre-warmed media with vigorous mixing. |
Experimental Protocols
Protocol 1: Assessing the Stability of 4'-Isopropylflavone in Cell Culture Media
This protocol outlines a method to determine the stability of 4'-Isopropylflavone in a specific cell culture medium over time.
Materials:
-
4'-Isopropylflavone
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
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Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a small percentage of formic or acetic acid)
Methodology:
-
Preparation: Prepare a working solution of 4'-Isopropylflavone in the desired cell culture medium (e.g., 10 µM) from a concentrated stock in DMSO. Prepare two sets of solutions: one with serum-free medium and one with serum-containing medium.
-
Incubation: Aliquot the solutions into sterile, low-protein-binding tubes or a multi-well plate. Place the samples in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The t=0 sample should be taken immediately after preparation.
-
Sample Processing:
-
For analysis by HPLC-UV, if the medium contains serum, proteins must be precipitated. Add 2-3 volumes of ice-cold acetonitrile or methanol, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC-UV or LC-MS.
-
Develop a chromatographic method that provides good separation of the 4'-Isopropylflavone peak from any media components and potential degradation products.
-
Quantify the peak area of 4'-Isopropylflavone at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining 4'-Isopropylflavone against time to generate a degradation curve.
-
From this curve, the half-life (t½) of the compound under the tested conditions can be calculated.
-
Table 1: Example Data Layout for Stability Study of Flavonoids in Cell Culture Media
| Time (hours) | % Remaining (Quercetin in DMEM) | % Remaining (Kaempferol in DMEM) | % Remaining (4'-Isopropylflavone in DMEM) |
| 0 | 100 | 100 | Data to be generated by user |
| 2 | 85 | 95 | Data to be generated by user |
| 4 | 70 | 92 | Data to be generated by user |
| 8 | 50 | 88 | Data to be generated by user |
| 24 | <10 | 75 | Data to be generated by user |
| 48 | Not Detected | 60 | Data to be generated by user |
| 72 | Not Detected | 50 | Data to be generated by user |
Note: The data for Quercetin and Kaempferol are illustrative and based on the general understanding that flavonoids with more hydroxyl groups on the B-ring, like quercetin, are less stable.[2][3] The stability of 4'-Isopropylflavone needs to be experimentally determined.
Protocol 2: Quantification of Cellular Uptake of 4'-Isopropylflavone
This protocol describes a method to measure the intracellular concentration of 4'-Isopropylflavone.
Materials:
-
Cultured cells of interest
-
4'-Isopropylflavone
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Extraction buffer (e.g., ice-cold methanol or acetonitrile)
-
Cell scrapers
-
Microcentrifuge tubes
-
HPLC-UV or LC-MS system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: Treat the cells with a known concentration of 4'-Isopropylflavone in cell culture medium for a specific duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Washing:
-
At the end of the incubation period, aspirate the medium.
-
Quickly wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound. It is critical to perform this step quickly to prevent efflux of the compound from the cells.
-
-
Cell Lysis and Extraction:
-
Add a defined volume of ice-cold lysis/extraction buffer (e.g., 500 µL of methanol for a well of a 6-well plate) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Analysis:
-
Collect the supernatant for analysis by HPLC-UV or LC-MS.
-
Quantify the amount of 4'-Isopropylflavone in the cell extract using a standard curve prepared with known concentrations of the compound.
-
-
Data Normalization:
-
Determine the total protein concentration or cell number in a parallel set of wells to normalize the amount of intracellular compound.
-
The results can be expressed as pmol of compound per mg of protein or per 10⁶ cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Flavonoids
Flavonoids are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant response. While the specific effects of 4'-Isopropylflavone need to be experimentally determined, the following diagrams illustrate common pathways targeted by this class of compounds.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.
Caption: Workflow for Assessing Compound Stability.
References
Technical Support Center: 4'-Isopropylflavone HPLC Analysis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of 4'-Isopropylflavone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My 4'-Isopropylflavone peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC.[1] For a hydrophobic compound like 4'-Isopropylflavone, this can be caused by several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the presence of more than one retention mechanism.[2] In reversed-phase chromatography, while the main interaction is hydrophobic, secondary interactions can occur between the analyte and the stationary phase. For silica-based columns, residual, exposed silanol (Si-OH) groups on the silica surface can interact with polar functional groups on the analyte, causing tailing.[1][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte or the stationary phase, resulting in peak tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause tailing.[3][6] Physical degradation of the column bed can also be a cause.[3]
-
Metal Contamination: Trace metals in the silica matrix of the column or from the HPLC system itself can act as active sites, leading to peak tailing for certain compounds.[1][6]
Troubleshooting Steps for Peak Tailing:
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Mobile Phase | Sub-optimal pH causing silanol interactions. | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For neutral compounds, adding a small amount of a weak acid like 0.1% trifluoroacetic acid (TFA) or formic acid can suppress silanol activity.[7][8] | Sharper, more symmetrical peaks. |
| Column | Active silanol groups on the stationary phase. | Use a high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase chemistry if tailing persists. | Minimized secondary interactions and improved peak shape. |
| Column contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[9] If a guard column is used, replace it.[10] | Restoration of peak symmetry. | |
| Column degradation (voids). | Replace the column if flushing does not resolve the issue.[9] | Improved peak shape and column efficiency. | |
| Sample | Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[11] | Better peak shape at the beginning of the chromatogram. |
Peak Fronting
Q2: I am observing peak fronting for 4'-Isopropylflavone. What could be the reasons?
A2: Peak fronting, characterized by a leading edge that is broader than the trailing edge, is less common than tailing but indicates a different set of problems.[1][12]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to some analyte molecules traveling through the column more quickly.[12][13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.[12][13]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to distorted peak shapes, including fronting.[7]
-
Column Collapse: Physical degradation of the column packing can also cause peak fronting.[12][13]
Troubleshooting Steps for Peak Fronting:
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Sample | Column overload. | Reduce the injection volume or dilute the sample.[13][14] | Symmetrical, Gaussian peak shape. |
| Sample solvent is too strong. | Dissolve the sample in the mobile phase or a weaker solvent.[11][12] | Improved peak symmetry. | |
| Poor sample solubility. | Ensure the sample is fully dissolved. Consider using a stronger solvent for dissolution and injecting a smaller volume, or try a different solvent that is still compatible with the mobile phase.[7] | Sharper, more symmetrical peaks. | |
| Column | Column bed collapse. | Replace the column.[12][13] | Restoration of normal peak shape. |
Split Peaks
Q3: My 4'-Isopropylflavone peak is splitting into two or more peaks. What should I investigate?
A3: Split peaks suggest that a single analyte is being resolved into multiple bands within the column.[15]
-
Column Packing Issues: A void or channel in the column packing can cause the sample to travel through at different rates, leading to a split peak.[15][16]
-
Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[16][17]
-
Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase or significantly different in composition can cause peak splitting.[11]
-
Co-eluting Impurity: What appears to be a split peak could be two different, closely eluting compounds.[16][18]
Troubleshooting Steps for Split Peaks:
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Column | Void or channel in the packing. | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[15] | A single, sharp peak. |
| Blocked inlet frit. | Replace the frit or the column.[16] Using a guard column can help prevent this.[10] | Restoration of a single peak. | |
| Sample | Sample solvent incompatibility. | Dissolve the sample in the mobile phase. | A single, symmetrical peak. |
| Method | Possible co-eluting impurity. | Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) or the temperature to improve resolution.[19] | Separation of the two compounds into distinct peaks. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimize the mobile phase to address peak tailing or fronting.
-
Initial Conditions (Baseline):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Sample: 4'-Isopropylflavone standard (e.g., 10 µg/mL) dissolved in the mobile phase.
-
-
pH Adjustment (for Tailing):
-
Prepare two modified aqueous phases: one with 0.1% formic acid and another with 0.1% trifluoroacetic acid (TFA).[7][8]
-
Run the analysis with Acetonitrile:[Aqueous phase with 0.1% Formic Acid] (60:40 v/v).
-
Run the analysis with Acetonitrile:[Aqueous phase with 0.1% TFA] (60:40 v/v).
-
Compare the peak symmetry from these runs to the baseline.
-
-
Organic Modifier Evaluation:
-
Prepare a mobile phase of Methanol:Water (with the optimal acidic modifier from step 2) at a ratio that provides similar retention time to the acetonitrile mobile phase.
-
Run the analysis and compare the peak shape to the best result from the acetonitrile runs.
-
-
Temperature Optimization:
-
Using the best mobile phase composition from the previous steps, analyze the sample at different column temperatures (e.g., 25 °C, 40 °C, 50 °C).[19][20]
-
Evaluate the impact on peak shape and retention time. Increased temperature generally decreases retention and can sometimes improve peak shape for hydrophobic compounds.[21]
-
Protocol 2: Diagnosing Column and System Issues
This protocol helps determine if the poor peak shape is due to the column or other parts of the HPLC system.
-
System Check (without column):
-
Replace the column with a union or a short piece of tubing.
-
Run the pump at the typical operating pressure and observe the baseline. A stable baseline indicates the pump and detector are likely functioning correctly.
-
-
Guard Column Check (if applicable):
-
If a guard column is installed, remove it and re-run the analysis with only the analytical column.[10]
-
If the peak shape improves, the guard column is the source of the problem and should be replaced.
-
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, starting with the mobile phase without buffer, then 100% water, then a strong organic solvent like isopropanol or acetonitrile.[9]
-
Re-equilibrate the column with the mobile phase and re-run the analysis.
-
-
Test with a New Column:
-
If the above steps do not resolve the issue, install a new column of the same type.
-
If the peak shape is good on the new column, the old column was the problem.
-
Visual Troubleshooting Guide
Troubleshooting Workflow for Poor Peak Shape
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 8. scienggj.org [scienggj.org]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. problem with peak interpretation - Chromatography Forum [chromforum.org]
- 19. chromtech.com [chromtech.com]
- 20. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 4'-Isopropylflavone Purification
Welcome to the technical support center for 4'-Isopropylflavone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 4'-Isopropylflavone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4'-Isopropylflavone?
A1: The impurities in a synthesis are highly dependent on the chosen synthetic route. Two common methods for flavone synthesis are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.
-
Via Baker-Venkataraman Rearrangement: Potential impurities may include unreacted starting materials such as the corresponding 2-hydroxyacetophenone and 4-isopropylbenzoyl chloride. Incomplete rearrangement can also lead to the presence of the intermediate O-acylated phenol ester.
-
Via Allan-Robinson Reaction: Unreacted o-hydroxyaryl ketone and 4-isopropylbenzoic anhydride are potential impurities. Side products from competing condensation reactions can also occur.[1][2][3]
Q2: My 4'-Isopropylflavone fails to crystallize. What should I do?
A2: Failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites. Adding a seed crystal of pure 4'-Isopropylflavone, if available, is also a highly effective method.
-
Solvent Composition: You may have too much solvent, making the solution unsaturated. Try slowly evaporating the solvent to increase the concentration. If using a two-solvent system, you may need to add more of the "bad" or anti-solvent dropwise until turbidity persists.[4][5]
-
Purity: The presence of significant impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography before attempting recrystallization.
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[1]
Q3: My recrystallized 4'-Isopropylflavone has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a classic indicator of an impure sample. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt and occurring over a wider temperature range. Further purification by another recrystallization or column chromatography is recommended.
Q4: What are suitable analytical techniques to assess the purity of 4'-Isopropylflavone?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of 4'-Isopropylflavone. A reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water is a common starting point for flavonoid analysis. Purity can be determined by the relative peak area of the main compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by detecting characteristic signals that do not correspond to 4'-Isopropylflavone.[6][7][8]
Troubleshooting Guides
Recrystallization of 4'-Isopropylflavone
Issue 1: Oiling Out
-
Problem: The compound separates as an oil instead of crystals upon cooling.
-
Cause: The solute's solubility is too high in the chosen solvent, or the solution is cooling too quickly. The melting point of the solute may also be lower than the boiling point of the solvent.
-
Solutions:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent to decrease saturation.
-
Allow the solution to cool more slowly.
-
Consider a different solvent system with a lower boiling point.
-
Issue 2: Poor Recovery of Crystals
-
Problem: A very small amount of product is recovered after filtration.
-
Cause:
-
Too much solvent was used, and the compound remained dissolved in the mother liquor.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during hot filtration, leading to loss of product on the filter paper.
-
-
Solutions:
-
Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration.[1]
-
When performing hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to rinse.
-
Column Chromatography of 4'-Isopropylflavone
Issue 1: Poor Separation of 4'-Isopropylflavone from Impurities
-
Problem: The collected fractions contain a mixture of the desired product and impurities.
-
Cause:
-
Inappropriate mobile phase polarity.
-
Column was not packed properly, leading to channeling.
-
The sample was loaded in too large a volume of solvent.
-
-
Solutions:
-
Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for flavonoids is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude sample in the minimum amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column as a solid.
-
Issue 2: Compound is Stuck on the Column
-
Problem: 4'-Isopropylflavone does not elute from the column even with a high polarity mobile phase.
-
Cause: The compound has a very high affinity for the stationary phase (silica gel).
-
Solutions:
-
Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system.
-
If the compound is still retained, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Experimental Protocols
General Recrystallization Protocol (Two-Solvent Method)
-
Solvent Selection: Identify a "good" solvent in which 4'-Isopropylflavone is soluble and a "bad" solvent (anti-solvent) in which it is insoluble but is miscible with the good solvent. A common pair for flavonoids is ethanol (good) and water (bad).[4]
-
Dissolution: Dissolve the crude 4'-Isopropylflavone in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
General Column Chromatography Protocol (Silica Gel)
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom and then a layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 4'-Isopropylflavone in a minimal amount of a suitable solvent. Pipette the solution carefully onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the mobile phase to the top of the column. Start with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure 4'-Isopropylflavone.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4'-Isopropylflavone.
Quantitative Data
Table 1: Comparison of Common Purification Techniques for Flavonoids
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline solids. Scalable. | Not suitable for all compounds (e.g., those that oil out). Can have lower recovery. Requires finding a suitable solvent system. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Widely applicable to a variety of compounds. Can separate complex mixtures. | Can be time-consuming and labor-intensive. Requires larger volumes of solvent. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and mobile phase under high pressure. | High purity and resolution. Automated systems are available. | Expensive equipment. Limited sample loading capacity. Requires significant solvent consumption. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway Involvement
While direct studies on 4'-Isopropylflavone are limited, related flavonoids have been shown to modulate key cellular signaling pathways. It is plausible that 4'-Isopropylflavone may interact with similar pathways, which are often implicated in inflammation and cancer.
dot
Caption: Potential modulation of key signaling pathways by 4'-Isopropylflavone.
Logical Workflow for Purification and Analysis
The following diagram illustrates a logical workflow for the purification and subsequent analysis of synthesized 4'-Isopropylflavone.
dot
Caption: A logical workflow for the purification of 4'-Isopropylflavone.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Baker-Venkataraman Rearrangement [organic-chemistry.org]
Technical Support Center: 4'-Isopropylflavone Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for 4'-Isopropylflavone.
General Troubleshooting Guide for Flavonoid Dose-Response Experiments
Researchers may encounter various issues during the optimization of dose-response curves for flavonoids like 4'-Isopropylflavone. This guide provides a structured approach to troubleshooting common problems.
Problem: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, reagent preparation, or pipetting errors.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding.
-
Verify the calibration of pipettes.
-
Prepare fresh serial dilutions of 4'-Isopropylflavone for each experiment.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Increase the number of replicates to improve statistical power.
-
Problem: No Dose-Dependent Effect Observed
-
Possible Cause: The concentration range is too low or too high, or the incubation time is not optimal.
-
Troubleshooting Steps:
-
Conduct a broad-range pilot experiment with concentrations spanning several orders of magnitude (e.g., nM to mM range).
-
Perform a time-course experiment to identify the optimal incubation period.
-
Ensure the compound is properly dissolved in the vehicle (e.g., DMSO) and then diluted in the culture medium. High concentrations of vehicle can be toxic to cells.
-
Verify the biological activity of the 4'-Isopropylflavone stock.
-
Problem: Unexpected U-shaped or Biphasic Dose-Response Curve
-
Possible Cause: Off-target effects at high concentrations, or the compound may have dual agonist/antagonist properties.[1]
-
Troubleshooting Steps:
-
Carefully repeat the experiment to confirm the observation.
-
Investigate potential off-target effects by consulting literature on related flavonoid compounds.
-
Consider using a different assay to measure the biological response.
-
Problem: Poor Cell Viability in Control Wells
-
Possible Cause: Issues with cell culture conditions, such as contamination, incorrect media formulation, or incubator malfunction.
-
Troubleshooting Steps:
-
Routinely test cell cultures for mycoplasma contamination.
-
Ensure the correct formulation and pH of the culture medium.
-
Verify the temperature, CO2, and humidity levels of the incubator.
-
Check for cytotoxicity of the vehicle (e.g., DMSO) at the concentration used.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a 4'-Isopropylflavone dose-response experiment?
A1: For a novel compound like 4'-Isopropylflavone, it is advisable to start with a broad concentration range, for instance, from 1 nM to 100 µM. This wide range will help in identifying the potency of the compound and narrowing down the effective concentrations for subsequent experiments.
Q2: How should I dissolve 4'-Isopropylflavone for my experiments?
A2: 4'-Isopropylflavone, like many flavonoids, is likely to be poorly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the critical controls to include in a dose-response experiment?
A3: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of 4'-Isopropylflavone. This control helps to determine if the vehicle itself has any effect on the cells.
-
Untreated Control: Cells that are not treated with either the compound or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control: A known agonist or antagonist for the pathway of interest to ensure the assay is working correctly.[2][3]
Q4: How do I analyze the data from my dose-response experiment?
A4: The data from a dose-response experiment is typically plotted with the log of the compound concentration on the x-axis and the measured response on the y-axis. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve to the data.[4][5] From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[5]
Data Presentation
Table 1: Hypothetical Dose-Response Data for 4'-Isopropylflavone on Target Protein Activity
| Concentration (µM) | Log Concentration | % Inhibition (Mean) | Standard Deviation |
| 0.01 | -8.00 | 2.1 | 1.5 |
| 0.1 | -7.00 | 8.5 | 3.2 |
| 1 | -6.00 | 48.9 | 5.1 |
| 10 | -5.00 | 85.3 | 4.3 |
| 100 | -4.00 | 98.2 | 2.8 |
Experimental Protocols
General Protocol for Establishing a Dose-Response Curve
This protocol provides a general framework that can be adapted for assessing the dose-response of 4'-Isopropylflavone in a cell-based assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4'-Isopropylflavone in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to prepare working solutions at 2X the final desired concentrations.
-
-
Treatment:
-
Remove the old medium from the cell plate.
-
Add the 2X working solutions of 4'-Isopropylflavone to the respective wells.
-
Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for a predetermined optimal time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Assay:
-
Perform the desired assay to measure the biological response (e.g., cell viability assay, enzyme activity assay, gene expression analysis).
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the normalized response against the logarithm of the 4'-Isopropylflavone concentration.
-
Fit a sigmoidal dose-response curve using a suitable software package to determine the EC50 or IC50.
-
Visualizations
Caption: Experimental workflow for dose-response analysis.
Caption: Representative flavonoid signaling pathway (Apigenin).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. toxmsdt.com [toxmsdt.com]
- 5. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Properties of 4', 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 4'-Isopropylflavone
4'-Isopropylflavone Technical Support Center
Disclaimer: Detailed public information on the specific off-target binding profile of 4'-Isopropylflavone is limited. This guide provides a general framework for identifying and minimizing off-target effects applicable to flavonoids and other small molecule inhibitors, using hypothetical data for illustrative purposes. Researchers should always perform comprehensive in-house validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for flavonoids like 4'-Isopropylflavone?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1] Flavonoids, as a class, are known to be somewhat promiscuous, meaning they can interact with multiple proteins, often due to their planar structure and ability to interact with ATP-binding sites common in many enzymes, particularly kinases.[2] These unintended interactions can lead to unexpected biological responses, toxicity, or misinterpretation of experimental results.[1]
Q2: How can I prepare my stock solution of 4'-Isopropylflavone to minimize precipitation in cell culture media?
A2: 4'-Isopropylflavone is expected to have low aqueous solubility. The recommended approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, anhydrous solvent like Dimethyl Sulfoxide (DMSO). When preparing your final working concentrations, ensure the final DMSO concentration in the cell culture medium is kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects. Perform serial dilutions of your compound in DMSO first, before making the final dilution into the aqueous culture medium with vigorous mixing to avoid precipitation.
Q3: How stable is 4'-Isopropylflavone in solution?
A3: Flavonoids can be susceptible to degradation, especially under conditions of extreme pH, high temperature, or exposure to light.[3] It is recommended to store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When diluted in aqueous media for experiments, it is best to use them immediately. Stability in your specific assay buffer should be empirically determined if the compound is incubated for extended periods.
Q4: What general strategies can I employ from the start to minimize off-target effects?
A4: A proactive approach is crucial. Key strategies include:
-
Rational Drug Design: If developing analogs, use computational tools to predict and design molecules with higher specificity for the intended target.[1]
-
Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.
-
Target Validation: Use multiple methods to confirm that the observed phenotype is due to the modulation of the intended target. This can include genetic approaches like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein to see if it phenocopies the compound's effect.[1][4]
-
Counter-screening: Proactively screen the compound against a panel of common off-targets, such as a broad kinase panel, to identify potential liabilities early.[1]
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of my intended target.
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Possible Cause: This is a classic sign of an off-target effect. 4'-Isopropylflavone may be inhibiting one or more unintended proteins that are key regulators of the observed pathway. For instance, many flavonoids are known to interact with a wide range of protein kinases that control cell cycle and apoptosis.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct binding assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound engages your intended target in cells at the concentrations used.
-
Perform a Kinase Selectivity Screen: Run the compound through a commercial kinase profiling service (e.g., Eurofins KINOMEscan™, Reaction Biology). This will provide data on its inhibitory activity against a broad panel of human kinases.
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Consult Databases: Check publicly available databases (e.g., ChEMBL, PubChem) for any reported activities of 4'-Isopropylflavone or structurally similar flavonoids.
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Use a Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized inhibitor of your primary target. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the case for an off-target effect of 4'-Isopropylflavone.
-
Problem 2: My cell viability assay (e.g., MTT, Alamar Blue) results are inconsistent or show toxicity at concentrations where I don't expect it.
-
Possible Cause: Flavonoids can directly interfere with colorimetric and fluorometric cell viability assays. For example, they have been shown to reduce tetrazolium dyes like MTT in the absence of cells, leading to a false reading of cell viability.[2] They can also interfere with assays like crystal violet staining.[2]
-
Troubleshooting Steps:
-
Run an Assay Control: Incubate 4'-Isopropylflavone in your assay medium without cells and perform the assay readout. This will determine if the compound itself reacts with the assay reagents.
-
Switch to a Non-Enzymatic Readout: Use an assay that directly measures cell number or membrane integrity without relying on metabolic reduction. The Trypan Blue exclusion assay, which involves manual cell counting, is a reliable alternative.[2] Other options include CellTiter-Glo®, which measures ATP levels, or high-content imaging to quantify cell numbers.
-
Validate with a Secondary Assay: Confirm your results using an orthogonal method, such as a colony formation assay or a real-time cell analysis system (e.g., xCELLigence).
-
Problem 3: The potency (IC50) of my compound is much higher in cellular assays than in biochemical (enzyme) assays.
-
Possible Cause: This discrepancy can arise from several factors:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
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Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell.
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High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to engage the target.
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High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells (~1-10 mM) can outcompete the compound for binding to the target kinase, leading to a much lower apparent potency.
-
-
Troubleshooting Steps:
-
Assess Permeability: Use computational models (e.g., ClogP) or experimental assays (e.g., PAMPA) to predict or measure cell permeability.
-
Reduce Serum Concentration: Perform the assay in low-serum or serum-free media to see if potency increases. Note that this can also affect cell health and should be carefully controlled.
-
Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the cellular IC50 decreases.
-
Relate to Target Ki: For kinase inhibitors, ensure your biochemical assay was run at or near the Km for ATP. The cellular IC50 will almost always be higher than the biochemical Ki due to ATP competition. The degree of shift can inform on the compound's mechanism of action.
-
Data Presentation: Characterizing Off-Target Profiles
To effectively minimize off-target effects, it is essential to first characterize them. A broad, unbiased screen is the most effective method. Below is a hypothetical example of a kinase selectivity profile for a flavonoid, "Flavone-X," tested at a single concentration (1 µM) to identify potential off-target interactions.
Table 1: Hypothetical Kinase Selectivity Profile for Flavone-X (1 µM)
| Kinase Family | Kinase Target | Percent Inhibition (%) at 1 µM | Potential Implication |
| Primary Target | PI3Kα | 95% | On-Target Activity |
| Tyrosine Kinase | EGFR | 65% | Potential for skin rash, GI toxicity |
| Tyrosine Kinase | VEGFR2 | 58% | Potential anti-angiogenic effects |
| Serine/Threonine | CDK2 | 45% | Potential for cell cycle effects |
| Serine/Threonine | ROCK1 | 15% | Likely not a significant off-target |
| Serine/Threonine | PKA | 5% | Negligible interaction |
This table illustrates how quantitative data from a kinase screen can be organized to quickly identify potential off-target liabilities. Kinases with significant inhibition (>50%) should be selected for follow-up IC50 determination.
Visualizations: Workflows and Pathways
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to investigating unexpected experimental results to distinguish between on-target and off-target effects.
Caption: Workflow for Investigating Unexpected Phenotypic Effects.
Signaling Pathway Diagram
This diagram illustrates how a hypothetical flavonoid inhibitor of PI3K could have on-target effects on the Akt pathway and off-target effects on the MAPK pathway via unintended inhibition of EGFR.
Caption: Potential On- and Off-Target Effects on Signaling Pathways.
Experimental Protocols
Protocol: Kinase Selectivity Profiling via ADP-Glo™ Assay
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Objective: To determine the percent inhibition of a panel of kinases by 4'-Isopropylflavone at a fixed concentration.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and reaction buffers.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
4'-Isopropylflavone dissolved in 100% DMSO.
-
Multi-well plates (e.g., 96-well or 384-well), white, opaque.
-
Multichannel pipettes.
-
Plate-reading luminometer.
Methodology:
-
Reagent Preparation:
-
Thaw all kinase system components and ADP-Glo™ reagents on ice.
-
Prepare the 2X Kinase/Substrate mix for each kinase according to the manufacturer's protocol. This typically involves mixing the kinase, its specific substrate, and co-factors in the provided reaction buffer.
-
Prepare a 2X solution of 4'-Isopropylflavone by diluting the DMSO stock in the kinase reaction buffer. For a final assay concentration of 10 µM, this would be a 20 µM solution. Ensure the DMSO concentration is consistent across all wells.
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the compound wells.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X 4'-Isopropylflavone solution (or vehicle control) to the appropriate wells of the multi-well plate.
-
To initiate the reaction, add 5 µL of the 2X Kinase/Substrate mix to each well. The final volume is now 10 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes. The exact time may need optimization depending on the kinase activity.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)) (Where Background is a control with no kinase).
-
Organize the data as shown in Table 1 to identify significant off-target interactions.
-
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4'-Isopropylisoflavone (EVT-11987697) | 36136-92-2 [evitachem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 4'-Isopropylflavone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 4'-Isopropylflavone for preclinical studies. It includes frequently asked questions and a troubleshooting guide to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4'-Isopropylflavone? A1: The most prevalent and scalable methods for synthesizing 4'-Isopropylflavone and other flavones are the Baker-Venkataraman rearrangement and a two-step process involving the Claisen-Schmidt condensation.[1][2]
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Baker-Venkataraman Rearrangement: This route involves the reaction of a 2-hydroxyacetophenone with a 4-isopropylbenzoyl chloride in the presence of a base to form an ester, which then rearranges to a 1,3-diketone intermediate. Acid-catalyzed cyclization of this diketone yields the final 4'-Isopropylflavone.[3][4][5]
-
Claisen-Schmidt Condensation: This method involves the base-catalyzed condensation of 2'-hydroxyacetophenone with 4-isopropylbenzaldehyde to form a 2'-hydroxychalcone.[2][6] This intermediate is then subjected to oxidative cyclization to yield 4'-Isopropylflavone.[7][8]
Q2: What are the critical starting materials for the synthesis of 4'-Isopropylflavone? A2: For the Baker-Venkataraman route, the key starting materials are 2'-hydroxyacetophenone and 4-isopropylbenzoyl chloride. For the Claisen-Schmidt route, 2'-hydroxyacetophenone and 4-isopropylbenzaldehyde are required. The purity of these starting materials is crucial for achieving high yields and minimizing side products.[9]
Q3: What are the potential biological activities of 4'-Isopropylflavone being investigated in preclinical studies? A3: While specific studies on 4'-Isopropylflavone are emerging, flavones as a class are widely investigated for a range of biological activities due to their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[10][11][12] Preclinical studies often focus on their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway, and their potential as therapeutic agents for various diseases.[11][13]
Q4: What purification methods are most effective for 4'-Isopropylflavone? A4: Purification of flavones is typically achieved through recrystallization or column chromatography. For chromatography, silica gel is commonly used with a non-polar/polar solvent system, such as a hexane-ethyl acetate gradient.[14] For larger scale purification, reverse-phase chromatography (C18) can also be an effective method.[14]
Q5: What safety precautions should be taken when handling the reagents for this synthesis? A5: Standard laboratory safety protocols should be followed. Reagents like pyridine, potassium hydroxide, and concentrated acids (sulfuric, hydrochloric) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted in well-ventilated areas.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it? A1: Low yields are a frequent issue in organic synthesis.[9][15] Here are several factors to investigate:
-
Moisture Contamination: The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation are sensitive to water, which can hydrolyze esters or quench the base catalyst.[4] Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[15]
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.[9][16] Consider purifying your starting materials (e.g., by distillation or recrystallization) and using freshly opened, high-purity anhydrous solvents.
-
Incorrect Temperature: The reaction temperature can significantly impact the rate and outcome.[9] For the Baker-Venkataraman rearrangement, ensure the temperature is maintained correctly during the base-catalyzed step (e.g., 50 °C as a starting point) and during the final acid-catalyzed cyclization (e.g., heating in a boiling water bath).[3]
-
Insufficient Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reactions, especially when scaling up. Use an appropriate mechanical stirrer for larger volumes.[15]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification.[17] When performing liquid-liquid extractions, ensure you are using a sufficient volume of solvent and perform multiple extractions (e.g., 3 times) to maximize recovery. Thoroughly rinse all glassware and filtration media.[15]
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating side products. How can I minimize their formation? A2: The formation of side products can often be attributed to reaction conditions.
-
Side Reactions in Baker-Venkataraman: If the base is too strong or the temperature too high, side reactions can occur. Ensure the base is added portion-wise and the temperature is carefully controlled.[4]
-
Incomplete Cyclization: If the 1,3-diketone intermediate is still present after the cyclization step, the reaction may require a longer heating time or a stronger acidic catalyst.
-
Chalcone Polymerization (Claisen-Schmidt): In the Claisen-Schmidt condensation, overly harsh basic conditions can sometimes lead to polymerization of the chalcone product. Use a moderate base concentration and monitor the reaction closely.
Q3: The final product is difficult to purify and appears as an oil instead of a solid. What should I do? A3: Flavones are typically crystalline solids. If you obtain an oil, it likely contains impurities.
-
Re-evaluate Purification: The current solvent system for your column chromatography may not be optimal. Try different solvent systems with varying polarities (e.g., gradients of dichloromethane/methanol).[14]
-
Trituration: Try dissolving the oil in a small amount of a good solvent (like dichloromethane) and then adding a large excess of a poor solvent (like hexane) while stirring vigorously. This can often induce precipitation of the pure product.
-
Check for Residual Solvent: The oily consistency might be due to trapped solvent. Place the product under high vacuum for an extended period to remove any residual volatiles.
Data Presentation
The following tables provide representative data for the synthesis of 4'-Isopropylflavone via the Baker-Venkataraman rearrangement, which can be used as a benchmark for experimental optimization.
Table 1: Optimization of Esterification Reaction Conditions
| Entry | 2'-hydroxyacetophenone (equiv.) | 4-isopropylbenzoyl chloride (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Yield of Ester (%) |
| 1 | 1.0 | 1.2 | Pyridine | Pyridine | RT -> 50 | 0.5 | 85 |
| 2 | 1.0 | 1.5 | Pyridine | Pyridine | RT -> 50 | 0.5 | 92 |
| 3 | 1.0 | 1.2 | Triethylamine | DCM | RT | 2 | 78 |
| 4 | 1.0 | 1.2 | Pyridine | Toluene | RT -> 50 | 1 | 82 |
Table 2: Optimization of Rearrangement and Cyclization
| Entry | Starting Ester (equiv.) | Base (Rearrangement) | Rearrangement Temp (°C) | Acid (Cyclization) | Cyclization Temp (°C) | Overall Yield (%) | Purity (HPLC) |
| 1 | 1.0 | KOH | 50 | H₂SO₄ in Acetic Acid | 100 | 75 | 95% |
| 2 | 1.0 | NaH | RT | H₂SO₄ in Acetic Acid | 100 | 72 | 94% |
| 3 | 1.0 | KOH | 70 | H₂SO₄ in Acetic Acid | 100 | 68 (decomposition noted) | 88% |
| 4 | 1.0 | KOH | 50 | HCl in Ethanol | Reflux | 70 | 96% |
Experimental Protocols
Protocol 1: Synthesis of 4'-Isopropylflavone via Baker-Venkataraman Rearrangement
This three-step protocol is adapted from standard procedures for flavone synthesis.[3]
Step 1: Synthesis of 2-(4-isopropylbenzoyloxy)acetophenone
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride drying tube), add 2'-hydroxyacetophenone (1.0 eq).
-
Add dry pyridine (approx. 2 mL per gram of acetophenone).
-
With stirring, add 4-isopropylbenzoyl chloride (1.4 eq) dropwise. An exothermic reaction will occur.
-
After the initial temperature rise subsides, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum. This intermediate ester can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of 1-(2-hydroxyphenyl)-3-(4-isopropylphenyl)propane-1,3-dione
-
In a dry 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the ester from Step 1 (1.0 eq) in dry pyridine.
-
Heat the mixture to 50 °C with constant stirring.
-
Quickly pulverize potassium hydroxide (KOH, 1.5 eq) and add it to the reaction mixture in one portion.
-
A yellow precipitate (the potassium salt of the diketone) should form. Stir for 15-20 minutes at 50 °C.
-
Cool the mixture to room temperature and acidify by slowly adding 10% acetic acid with stirring until the yellow precipitate dissolves and a new solid forms.
-
Collect the crude 1,3-diketone product by vacuum filtration, wash with water, and dry.
Step 3: Cyclization to 4'-Isopropylflavone
-
In a 100 mL round-bottom flask, dissolve the 1,3-diketone from Step 2 in glacial acetic acid (approx. 5 mL per gram of diketone).
-
With stirring, carefully add concentrated sulfuric acid (approx. 0.2 mL per gram of diketone).
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt completely, then collect the crude 4'-Isopropylflavone by vacuum filtration.
-
Wash the product with water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether) to obtain pure 4'-Isopropylflavone.
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of 4'-Isopropylflavone via the Baker-Venkataraman rearrangement.
Experimental Workflow for Scale-Up
Caption: General workflow for scaling up synthesis for preclinical studies.
Relevant Biological Signaling Pathway
Caption: Potential inhibitory action of 4'-Isopropylflavone on the NF-κB pathway.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. books.rsc.org [books.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Frontiers | Effects of Flavonoid Supplementation on Nanomaterial-Induced Toxicity: A Meta-Analysis of Preclinical Animal Studies [frontiersin.org]
- 11. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Flavonols as a Potential Pharmacological Intervention for Alleviating Cognitive Decline in Diabetes: Evidence from Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. teledynelabs.com [teledynelabs.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
Technical Support Center: 4'-Isopropylflavone Quality Control and Purity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Isopropylflavone. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of 4'-Isopropylflavone?
A1: The most common and reliable methods for purity analysis of 4'-Isopropylflavone are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying volatile or semi-volatile impurities.
Q2: What are the potential sources of impurities in a 4'-Isopropylflavone sample?
A2: Impurities in 4'-Isopropylflavone can originate from several sources:
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Starting Materials: Unreacted starting materials from the synthesis process.
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Intermediates: Synthetic intermediates that were not fully converted to the final product.
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Byproducts: Compounds formed from side reactions during synthesis.
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Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing and purification process.
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Degradation Products: Impurities formed by the degradation of 4'-Isopropylflavone due to exposure to light, heat, or incompatible storage conditions.
Q3: How can I identify an unknown peak in my HPLC chromatogram of 4'-Isopropylflavone?
A3: Identifying an unknown peak requires a systematic approach. First, ensure the peak is not an artifact from the system or solvent. If the peak is reproducible, techniques like HPLC coupled with Mass Spectrometry (LC-MS) can provide the molecular weight of the unknown compound. Further fragmentation analysis (MS/MS) can help in elucidating its structure.[1][2][3][4] Isolation of the impurity using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for characterization.
Q4: What is a typical purity specification for a research-grade 4'-Isopropylflavone?
A4: For research and early drug development purposes, a purity of >95% is generally considered acceptable. However, for more advanced studies, such as in vivo experiments or clinical development, a purity of >98% or even >99% is often required. The specific requirements can vary depending on the application and regulatory guidelines.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue (e.g., air bubble in syringe, clogged injector). | Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled. |
| Incorrect detector wavelength. | Verify the UV detector is set to an appropriate wavelength for 4'-Isopropylflavone (typically around its λmax, which can be determined using a UV scan). | |
| Sample is too dilute. | Prepare a more concentrated sample and re-inject. | |
| Broad or tailing peaks | Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 4'-Isopropylflavone is in a single ionic state. | |
| High dead volume in the system. | Check all fittings and tubing for proper connections to minimize dead volume. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the pump for consistent flow rate and inspect for any leaks in the system. | |
| Ghost peaks | Contamination in the injection port or column. | Clean the injection port and flush the column. |
| Impurities in the mobile phase or sample solvent. | Use high-purity solvents and prepare fresh mobile phase daily. Run a blank gradient to identify the source of contamination. |
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| No peaks detected | Inlet or column temperature is too low. | Increase the inlet and oven temperatures to ensure volatilization of 4'-Isopropylflavone. |
| Issues with the MS detector (e.g., filament off). | Check the MS tuning and ensure the detector is functioning correctly. | |
| Poor peak shape | Active sites in the inlet liner or column. | Use a deactivated inlet liner and consider using a more inert GC column. |
| Sample overload. | Dilute the sample and re-inject. | |
| Low sensitivity | Leak in the GC-MS system. | Perform a leak check, especially around the inlet and column fittings. |
| Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions. |
NMR Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad proton signals | Presence of paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| Sample aggregation. | Try a different deuterated solvent or warm the sample. | |
| Inaccurate integration for qNMR | Poor phasing or baseline correction. | Carefully reprocess the spectrum to ensure proper phasing and a flat baseline. |
| Signal overlap. | Select a well-resolved, non-overlapping signal for both the analyte and the internal standard for integration. | |
| Insufficient relaxation delay. | Increase the relaxation delay (d1) to ensure all protons have fully relaxed between pulses, which is crucial for accurate quantification. |
Experimental Protocols
Example RP-HPLC Method for Purity Analysis
This method provides a starting point for the analysis of 4'-Isopropylflavone and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) %B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 4'-Isopropylflavone sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Example GC-MS Method for Impurity Profiling
This method is suitable for identifying volatile and semi-volatile impurities.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of unknown impurities.
Potential Signaling Pathway for Further Investigation
Many flavonoids are known to interact with the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for the biological activity of 4'-Isopropylflavone.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for 4'-Isopropylflavone.
References
Best practices for storing and handling 4'-Isopropylflavone
This guide provides best practices for the storage and handling of 4'-Isopropylflavone, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store solid 4'-Isopropylflavone?
For optimal stability, solid 4'-Isopropylflavone should be stored in a tightly sealed container in a cool, dry, and dark place. While stable at room temperature for short periods, long-term storage at -20°C is recommended to minimize potential degradation.
Q2: What are the recommended solvents for dissolving 4'-Isopropylflavone?
4'-Isopropylflavone is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous solutions.
Q3: How should I prepare a stock solution of 4'-Isopropylflavone?
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. For example, you can prepare a 10 mM stock solution in DMSO. This stock solution can then be further diluted with aqueous buffers or cell culture media for your experiments. Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts (typically <0.5% v/v).
Q4: How stable is 4'-Isopropylflavone in solution, and how should I store the stock solution?
Flavonoid solutions can be susceptible to degradation over time, especially when exposed to light, high temperatures, or non-neutral pH. It is best practice to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark. Under these conditions, the solution may be stable for up to a month, but it is advisable to verify its integrity for long-term studies.
Q5: What are the key safety precautions when handling 4'-Isopropylflavone?
As with any chemical compound, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse thoroughly with water.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving the Compound | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- Use a different solvent, such as DMSO, for higher solubility. |
| Precipitation of the Compound in Aqueous Solution | The compound has low solubility in aqueous media. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility.- Prepare the final dilution just before use.- Consider using a surfactant or other solubilizing agent if compatible with your experiment. |
| Inconsistent Experimental Results | Degradation of the compound in stock solution or during the experiment. | - Prepare fresh stock solutions regularly and store them properly (aliquoted, at -20°C or -80°C, protected from light).- Avoid repeated freeze-thaw cycles.- Ensure the pH of your experimental buffer is compatible with the stability of the flavonoid. |
| Contamination of Experiments | Improper handling or storage. | - Use sterile techniques when preparing solutions for cell-based assays.- Filter-sterilize the stock solution if necessary, ensuring the filter material is compatible with the solvent. |
Data Presentation
Table 1: Storage and Solubility of 4'-Isopropylflavone
| Parameter | Recommendation |
| Form | Solid (Crystalline Powder) |
| Long-Term Storage (Solid) | -20°C, in a dry, dark place |
| Short-Term Storage (Solid) | Room Temperature, in a desiccator |
| Recommended Solvents | DMSO, Ethanol |
| Stock Solution Storage | Aliquoted at -20°C or -80°C, protected from light |
| Aqueous Solubility | Limited |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of 4'-Isopropylflavone powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined by the user from the specific batch), weigh out the required mass.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and storing 4'-Isopropylflavone solutions.
Caption: Logical flow for troubleshooting common experimental issues.
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of 4'-Isopropylflavone and Quercetin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, quercetin stands as a benchmark for antioxidant activity, extensively studied and characterized. In contrast, 4'-isopropylflavone, a synthetic derivative, represents a structurally related compound with modifications that are predicted to significantly alter its antioxidant capacity. This guide provides a detailed comparison of these two flavonoids, summarizing available quantitative data for quercetin and offering a predictive analysis for 4'-isopropylflavone based on established structure-activity relationships. This document is intended to inform researchers, scientists, and professionals in drug development about the relative antioxidant potential of these compounds.
Overview of Antioxidant Mechanisms
Flavonoids exert their antioxidant effects primarily through the donation of hydrogen atoms from their hydroxyl groups to neutralize free radicals. The stability of the resulting flavonoid radical is a key determinant of its antioxidant efficacy. The structural features of a flavonoid, particularly the number and arrangement of hydroxyl groups on its A and B rings, are paramount to its antioxidant activity.
Quercetin , with its 3',4'-catechol structure on the B-ring and a hydroxyl group at the 3-position on the C-ring, is exceptionally well-equipped for radical scavenging.[1][2] The ortho-dihydroxy arrangement on the B-ring is a critical feature that confers high stability to the radical formed after hydrogen donation.
4'-Isopropylflavone , on the other hand, lacks the crucial hydroxyl groups on its B-ring. The 4'-position is substituted with an isopropyl group, which is not a hydrogen donor. This fundamental structural difference is expected to lead to a significantly diminished antioxidant capacity compared to quercetin.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of flavonoids is commonly assessed using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
While extensive data is available for quercetin, a thorough literature search did not yield any direct experimental data for the antioxidant activity of 4'-isopropylflavone in these standard assays. The following table summarizes the reported IC50 values for quercetin.
| Antioxidant Assay | Quercetin IC50 (µM) | Reference |
| DPPH | 4.60 ± 0.3 | [3] |
| ABTS | 48.0 ± 4.4 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Based on the principles of flavonoid structure-activity relationships, the antioxidant activity of 4'-isopropylflavone is predicted to be substantially lower than that of quercetin. The absence of hydroxyl groups on the B-ring, which are the primary sites for radical scavenging, is the key reason for this prediction.
Signaling Pathways in Flavonoid Antioxidant Action
The antioxidant effects of flavonoids like quercetin are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in cellular stress response. For instance, quercetin has been shown to influence pathways involving enzymes like superoxide dismutase (SOD) and catalase, and transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant genes.
Figure 1. Simplified signaling pathway of quercetin's indirect antioxidant action.
Due to the predicted low direct antioxidant activity of 4'-isopropylflavone, its potential to modulate these signaling pathways is likely to be minimal compared to quercetin.
Experimental Protocols for Antioxidant Assays
For researchers looking to perform their own comparative studies, detailed methodologies for the most common antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Figure 2. General workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
In this assay, the pre-formed ABTS radical cation is reduced by an antioxidant, leading to a loss of its characteristic blue-green color, which is monitored spectrophotometrically.
Figure 3. General workflow for the ABTS antioxidant assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Figure 4. General workflow for the FRAP antioxidant assay.
Conclusion
Quercetin is a potent antioxidant, a property overwhelmingly attributed to the hydroxyl groups on its B-ring. The available quantitative data from DPPH and ABTS assays confirm its high radical scavenging activity. In stark contrast, 4'-isopropylflavone lacks these critical hydroxyl groups, with the 4'-position being blocked by an isopropyl substituent. Based on well-established structure-activity relationships for flavonoids, it is predicted that 4'-isopropylflavone will exhibit significantly lower, if any, direct antioxidant activity in standard in vitro assays.
For researchers in drug development, this comparative guide highlights the critical importance of specific structural motifs for antioxidant efficacy. While 4'-isopropylflavone may possess other biological activities, its utility as a primary antioxidant is likely to be negligible compared to quercetin. Further experimental studies are warranted to definitively characterize the antioxidant potential of 4'-isopropylflavone and to validate the predictions made based on its chemical structure.
References
Validating the Anti-inflammatory Effects of 4'-Isopropylflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of 4'-Isopropylflavone against other flavonoids and established anti-inflammatory drugs. Due to the limited availability of direct experimental data for 4'-Isopropylflavone, this document leverages data from structurally similar flavones to provide a scientifically grounded perspective on its potential efficacy and mechanisms of action.
Introduction to Flavonoids as Anti-inflammatory Agents
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their antioxidant and anti-inflammatory properties. Their therapeutic potential in inflammatory diseases is a subject of ongoing research. The anti-inflammatory effects of flavones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, flavones can reduce the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of a compound is often initially assessed in vitro by its ability to inhibit the production of inflammatory mediators in cultured cells, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.
The following table summarizes the in vitro anti-inflammatory activity of representative flavones and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While specific data for 4'-Isopropylflavone is not available, the data for 3',4'-Dihydroxyflavone and 6,3',4'-Trihydroxyflavone, which share the core flavone structure, provide a benchmark for potential activity.
| Compound | Assay System | Target Mediator | IC50 Value (µM) | Reference |
| 3',4'-Dihydroxyflavone | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 9.61 ± 1.36 | [1] |
| 6,3',4'-Trihydroxyflavone | LPS-stimulated 2D RAW 264.7 cells | Nitric Oxide (NO) | 22.1 | [2] |
| Indomethacin | LPS-stimulated RAW 264.7 cells | PGE2 | ~25 |
Comparative In Vivo Anti-inflammatory Activity
In vivo models are crucial for validating the anti-inflammatory effects observed in vitro. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.
The table below presents in vivo data for a flavone glycoside and the standard drug Indomethacin. This provides a reference for the potential in vivo performance of flavone compounds like 4'-Isopropylflavone.
| Compound | Animal Model | Dosage | % Inhibition of Paw Edema | Reference |
| Flavone Glycoside | Carrageenan-induced rat paw edema | 20 mg/kg (oral) | ~45.1% | [3] |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg (oral) | ~41.7% | [3] |
These findings suggest that flavonoid compounds can exhibit potent anti-inflammatory effects in vivo, comparable to or even exceeding that of established NSAIDs at certain concentrations.[3]
Experimental Protocols
Below are detailed methodologies for the key experiments typically used to evaluate the anti-inflammatory effects of compounds like 4'-Isopropylflavone.
In Vitro: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 4'-Isopropylflavone) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., 4'-Isopropylflavone) or the reference drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizing the Experimental and Mechanistic Framework
To better understand the workflow of anti-inflammatory drug screening and the underlying molecular pathways, the following diagrams are provided.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4'-Isopropylflavone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 4'-isopropylflavone analogs. Due to a lack of specific published data on a comprehensive series of these compounds, this guide extrapolates from the known SAR of the broader flavone class to predict how modifications to a 4'-isopropylflavone scaffold might influence its biological activities. The quantitative data herein is presented hypothetically to serve as an illustrative framework for future research and data presentation.
General Flavone Scaffold
The foundational structure for this guide is the flavone backbone, characterized by a C6-C3-C6 skeleton. The 4'-isopropylflavone serves as the parent compound for our hypothetical analogs.
Caption: General chemical structure of the flavone backbone.
Hypothetical Data Presentation: A Comparative Analysis
The following tables present hypothetical biological activity data for a series of 4'-isopropylflavone analogs. These tables are intended to illustrate how such data would be organized for a comparative SAR study.
Table 1: Hypothetical Anti-inflammatory Activity of 4'-Isopropylflavone Analogs
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value indicates greater potency.
| Compound ID | R5 | R7 | R3' | R5' | IC50 (µM) for NO Inhibition |
| 1 (Parent) | H | H | H | H | 15.2 |
| 2 | OH | H | H | H | 8.5 |
| 3 | H | OH | H | H | 12.1 |
| 4 | OCH3 | H | H | H | 18.9 |
| 5 | H | H | OH | H | 10.3 |
| 6 | H | H | OH | OH | 5.1 |
| 7 | H | H | OCH3 | H | 22.4 |
Interpretation of Hypothetical Data:
-
Hydroxylation: The presence of hydroxyl groups, particularly at the R5 and R3'/R5' positions (Compounds 2, 5, and 6), is hypothesized to enhance anti-inflammatory activity. A catechol-like structure on the B-ring (Compound 6) is often associated with potent activity.
-
Methoxylation: Methoxy groups (Compounds 4 and 7) are predicted to decrease anti-inflammatory activity compared to their hydroxylated counterparts, potentially due to steric hindrance or altered electronic properties.
Table 2: Hypothetical Antioxidant Activity of 4'-Isopropylflavone Analogs
Antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower EC50 value signifies stronger antioxidant capacity.
| Compound ID | R5 | R7 | R3' | R5' | EC50 (µM) for DPPH Scavenging |
| 1 (Parent) | H | H | H | H | 45.8 |
| 2 | OH | H | H | H | 25.1 |
| 3 | H | OH | H | H | 30.5 |
| 4 | OCH3 | H | H | H | 55.2 |
| 5 | H | H | OH | H | 22.7 |
| 6 | H | H | OH | OH | 10.3 |
| 7 | H | H | OCH3 | H | 68.9 |
Interpretation of Hypothetical Data:
-
Hydroxyl Groups: Similar to anti-inflammatory activity, hydroxyl groups are crucial for antioxidant activity. The number and position of these groups are key determinants. A greater number of hydroxyl groups, especially on the B-ring (Compound 6), is expected to lead to superior radical scavenging.
-
4'-Isopropyl Group: The electron-donating nature of the isopropyl group at the 4' position may contribute favorably to the overall antioxidant capacity of the parent molecule compared to an unsubstituted flavone.
Table 3: Hypothetical Cytotoxicity of 4'-Isopropylflavone Analogs against A549 Cancer Cell Line
The cytotoxic effect on cancer cells is a measure of potential anticancer activity. The IC50 value represents the concentration required to inhibit 50% of cell growth.
| Compound ID | R5 | R7 | R3' | R5' | IC50 (µM) against A549 cells |
| 1 (Parent) | H | H | H | H | 35.6 |
| 2 | OH | H | H | H | 18.2 |
| 3 | H | OH | H | H | 25.9 |
| 4 | OCH3 | H | H | H | 42.1 |
| 5 | H | H | OH | H | 20.4 |
| 6 | H | H | OH | OH | 12.8 |
| 7 | H | H | OCH3 | H | 50.3 |
Interpretation of Hypothetical Data:
-
Hydroxylation and Cytotoxicity: Hydroxyl groups are often associated with increased cytotoxicity against cancer cell lines. Their ability to participate in hydrogen bonding and interact with cellular targets is a likely reason for this trend.
-
Lipophilicity: The 4'-isopropyl group increases the lipophilicity of the flavone, which may enhance its ability to cross cell membranes, potentially contributing to its cytotoxic effects. Further substitutions would modulate this property.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the hypothetical data tables.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the nitric oxide inhibition assay.
Antioxidant Activity Assay: DPPH Radical Scavenging
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical DPPH.
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway Visualization
Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a primary target.
Caption: Inhibition of the NF-κB signaling pathway by flavone analogs.
Conclusion
While specific experimental data on the structure-activity relationship of 4'-isopropylflavone analogs is currently limited in the public domain, this guide provides a predictive framework based on the well-established SAR of the broader flavone class. It is hypothesized that the introduction of hydroxyl groups would enhance the anti-inflammatory, antioxidant, and cytotoxic properties of the 4'-isopropylflavone scaffold, whereas methoxylation would likely diminish these effects. The 4'-isopropyl group itself is predicted to contribute positively to bioactivity through increased lipophilicity and electron-donating effects. Further synthesis and biological evaluation of a dedicated series of 4'-isopropylflavone analogs are necessary to validate these hypotheses and to fully elucidate their therapeutic potential.
Comparative analysis of 4'-Isopropylflavone and genistein
A Comparative Analysis of Genistein and the Elusive 4'-Isopropylflavone
A detailed guide for researchers, scientists, and drug development professionals on the well-documented isoflavone, genistein, and a commentary on the data-deficient 4'-isopropylflavone.
Introduction
Genistein, a naturally occurring isoflavone found abundantly in soy products, has been the subject of extensive scientific investigation for its diverse biological activities.[1][2][3] It is recognized for its potential therapeutic applications in a range of conditions, including cancer, inflammation, and metabolic disorders.[1][2] In contrast, 4'-Isopropylflavone remains a comparatively obscure compound within the scientific literature. Despite its structural classification as a flavone, a class of compounds known for various biological effects, specific experimental data on its physicochemical properties, biological activities, and modulated signaling pathways are conspicuously absent. This guide, therefore, provides a comprehensive analysis of genistein, supported by experimental data and detailed methodologies, while highlighting the significant data gap that precludes a direct and meaningful comparison with 4'-Isopropylflavone.
Physicochemical Properties
A compound's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic profile. The table below summarizes the key physicochemical characteristics of genistein.
| Property | Genistein | 4'-Isopropylflavone |
| Chemical Structure | 4',5,7-trihydroxyisoflavone | 3-(4-isopropylphenyl)-4H-chromen-4-one |
| Molecular Formula | C₁₅H₁₀O₅ | C₁₈H₁₆O₂ |
| Molecular Weight | 270.24 g/mol | 264.32 g/mol |
| Appearance | Yellow crystalline solid | Data not available |
| Melting Point | 297-298 °C | Data not available |
| Solubility | Practically insoluble in water; soluble in organic solvents and dilute alkalies.[4] | Data not available |
| LogP (calculated) | ~2.7 | Data not available |
Comparative Biological Activities and Potency
Genistein exhibits a broad spectrum of biological activities, which have been quantified in numerous studies. The following table presents a summary of its inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) in various assays. Due to the lack of available data, a corresponding profile for 4'-Isopropylflavone cannot be provided.
| Biological Activity | Assay/Cell Line | IC₅₀/EC₅₀ of Genistein | Reference | 4'-Isopropylflavone |
| Anticancer | HeLa (cervical cancer) | 10.0 ± 1.5 µM | [5] | Data not available |
| HepG2 (liver cancer) | 20 µM (IC₅₀ after 24h) | [6] | Data not available | |
| MCF-7 (breast cancer) | 2.6-79 µM (IC₅₀ range) | [7] | Data not available | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (NO production) | 50 µM (IC₅₀) | [8] | Data not available |
| LPS-stimulated BV-2 microglial cells (PGE₂ production) | 25-50 µM (significant inhibition) | [8] | Data not available | |
| Antioxidant | DPPH radical scavenging | Varies with assay conditions | [9] | Data not available |
| Enzyme Inhibition | Protein Tyrosine Kinase | Potent inhibitor | [3][10] | Data not available |
| Topoisomerase II | Inhibitor | [1][4] | Data not available |
Signaling Pathways
Genistein's diverse biological effects are mediated through its interaction with multiple intracellular signaling pathways. In contrast, the specific signaling pathways modulated by 4'-Isopropylflavone have not been elucidated in the available literature.
Genistein's Modulated Signaling Pathways
Genistein is known to influence a variety of signaling cascades critical to cell proliferation, survival, and inflammation.[11][12][13][14]
-
PI3K/Akt/mTOR Pathway: Genistein inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[12][14] By downregulating this pathway, genistein can induce apoptosis and inhibit the growth of cancer cells.[12]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Genistein has been shown to modulate the MAPK pathways, including ERK, JNK, and p38.[11][12] The specific effect can be cell-type dependent, leading to either the induction of apoptosis or the inhibition of cell proliferation.[11]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Genistein can suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response and cancer development.[12][13] This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators.
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: Genistein has been reported to inhibit the JAK/STAT signaling pathway, which plays a crucial role in cytokine signaling and cell growth.[13][14]
Caption: Key signaling pathways modulated by genistein.
Experimental Protocols
To provide practical context for the presented data, a detailed methodology for a common in vitro assay used to assess the anticancer activity of compounds like genistein is provided below.
Cell Viability (MTT) Assay
Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Genistein (or other test compound) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of genistein in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of genistein. Include a vehicle control (medium with the same concentration of DMSO used to dissolve genistein) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for a typical MTT cell viability assay.
General Overview of Flavones
4'-Isopropylflavone belongs to the flavone class of flavonoids. Flavones are characterized by a C6-C3-C6 backbone structure. As a group, flavones are known to possess a variety of biological activities, including:
-
Antioxidant properties: Many flavones can scavenge free radicals and chelate metal ions.
-
Anti-inflammatory effects: Flavones can inhibit the production of pro-inflammatory mediators.
-
Anticancer activity: Some flavones have been shown to inhibit cancer cell proliferation and induce apoptosis.
-
Enzyme inhibition: Flavones can interact with and inhibit the activity of various enzymes.
While these general activities are attributed to the flavone class, the specific potency and mechanisms of action are highly dependent on the substitution pattern on the flavone backbone. The presence and position of hydroxyl, methoxy, and other functional groups significantly influence the biological effects. Without specific studies on 4'-Isopropylflavone, its activities can only be hypothesized based on the general properties of flavones.
Conclusion
Genistein is a well-characterized isoflavone with a wide array of biological activities and established mechanisms of action, making it a compound of significant interest for drug development and nutritional science. In stark contrast, 4'-Isopropylflavone remains largely unexplored, with a pronounced absence of publicly available experimental data. This guide provides a comprehensive overview of genistein's properties and the signaling pathways it modulates, supported by established experimental protocols. The lack of information on 4'-Isopropylflavone underscores the vast number of natural and synthetic compounds that have yet to be systematically evaluated. Further research is imperative to characterize the biological activities and therapeutic potential of lesser-known flavonoids like 4'-Isopropylflavone to unlock their potential contributions to human health.
References
- 1. Suppression of the TRIF-dependent signaling pathway of toll-like receptors by (E)-isopropyl 4-oxo-4-(2-oxopyrrolidin-1-yl)-2-butenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavones. 3. Synthesis, biological activities, and conformational analysis of isoflavone derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. phcogj.com [phcogj.com]
- 7. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Method Validation for 4'-Isopropylflavone in Plasma
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 4'-Isopropylflavone in human plasma. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
Method Performance Comparison
The selection of an appropriate bioanalytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and throughput. Below is a summary of the validation parameters for both HPLC-UV and LC-MS/MS methods for the analysis of 4'-Isopropylflavone.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | r² > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 0.1 ng/mL | Accuracy: ±20%, Precision: <20% CV |
| Accuracy (% Bias) | -5.8% to 8.2% | -3.5% to 4.8% | Within ±15% (except LLOQ) |
| Precision (% CV) | Intra-day: <10%, Inter-day: <12% | Intra-day: <8%, Inter-day: <10% | <15% CV (except LLOQ) |
| Recovery (%) | 85.2% - 91.5% | 92.1% - 98.7% | Consistent, precise, and reproducible |
| Matrix Effect (%) | Not typically assessed | 95.8% - 103.2% | CV < 15% |
| Selectivity | Good | Excellent | No significant interference at the retention time of the analyte and IS |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | % Change < 15% |
Experimental Protocols
Detailed methodologies for sample preparation and chromatographic analysis are crucial for reproducing the validation results.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma.
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard (IS) working solution (e.g., 4'-Chloroflavone at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the chromatographic system.
HPLC-UV Method
This method is suitable for routine analysis when high sensitivity is not a primary requirement.
-
Instrumentation: Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.[2]
LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits.
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole LC/MS system with an Agilent Jet Stream Electrospray ion source.[3]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate to 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Isopropylflavone: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Internal Standard (4'-Chloroflavone): Precursor ion > Product ion (specific m/z values to be determined during method development)
-
-
Injection Volume: 5 µL.
Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method according to regulatory guidelines.[4][5][6]
Caption: Workflow for Bioanalytical Method Validation.
Comparison of Analytical Techniques
This diagram highlights the key distinguishing features between HPLC-UV and LC-MS/MS for bioanalytical applications.
Caption: Key Differences between HPLC-UV and LC-MS/MS.
References
- 1. wjarr.com [wjarr.com]
- 2. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 4'-Isopropylflavone with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a burgeoning field in oncology research. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential anticancer properties and their ability to synergize with existing chemotherapeutic agents. This guide focuses on 4'-Isopropylflavone, a synthetic flavone, and investigates its potential synergistic effects when combined with chemotherapy.
While direct experimental data on the synergistic effects of 4'-Isopropylflavone with specific chemotherapy drugs is currently limited in publicly available literature, this guide provides a comparative analysis based on the well-documented activities of structurally similar flavones. By examining the established mechanisms of related compounds, we can infer the potential pathways through which 4'-Isopropylflavone may enhance the therapeutic effects of chemotherapy, offering a valuable resource for designing future preclinical studies.
This guide summarizes quantitative data from studies on various flavone-chemotherapy combinations, details relevant experimental protocols for assessing synergy, and visualizes key cellular pathways and experimental workflows.
Comparative Analysis of Flavonoid-Chemotherapy Synergy
The following tables summarize the synergistic effects of various flavonoids when combined with common chemotherapeutic agents across different cancer cell lines. This data, while not specific to 4'-Isopropylflavone, provides a strong rationale for investigating its potential in similar combination therapies. The observed effects typically include a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic drug, an increase in apoptosis rates, and cell cycle arrest.
Table 1: Synergistic Effects of Flavonoids with Doxorubicin
| Flavonoid | Cancer Cell Line | Chemotherapy Drug | Key Synergistic Effects | Putative Mechanism of Action |
| Aminoflavone | MCF-7 (Breast) | Doxorubicin | Increased cytotoxicity | Enhanced DNA damage |
| Curcumin | Hodgkin Lymphoma (L-540) | Doxorubicin | 79% reduction in cell growth | Not specified |
| Sulforaphane | Breast Cancer (in vivo) | Doxorubicin | Enhanced tumor regression | Inhibition of HDAC and DNMT activity, increased caspase-3 activity.[1] |
Table 2: Synergistic Effects of Flavonoids with Cisplatin
| Flavonoid | Cancer Cell Line | Chemotherapy Drug | Key Synergistic Effects | Putative Mechanism of Action |
| Curcumin Analog (PAC) | Oral Cancer (Ca9-22) | Cisplatin | Ten-fold reduction in cisplatin IC50, increased apoptosis | Induction of caspase activity |
| Quercetin | Malignant Mesothelioma | Cisplatin | Synergistic cytotoxicity | Not specified[2] |
| 4-hexylresorcinol | KB cells | Cisplatin | Decreased tumor growth, prolonged survival | Inhibition of NF-κB phosphorylation.[3] |
| Magnoflorine | Various | Cisplatin | Additive to synergistic anti-proliferative effects | Not specified[4] |
Table 3: Synergistic Effects of Flavonoids with Paclitaxel
| Flavonoid | Cancer Cell Line | Chemotherapy Drug | Key Synergistic Effects | Putative Mechanism of Action |
| Aminoflavone | MCF-7 (Breast) | Paclitaxel | Synergistic cell killing | Aminoflavone-induced CYP1A1 induction.[5][6] |
| Various Flavonoids | Various | Paclitaxel | Induction of apoptotic proteins, activation of caspases | Modulation of various signaling pathways.[7][8] |
Experimental Protocols for Synergy Assessment
To rigorously evaluate the synergistic potential of 4'-Isopropylflavone with chemotherapy, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT/XTT)
This assay determines the effect of the combined treatment on cell proliferation and viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4'-Isopropylflavone alone, the chemotherapeutic drug alone, and combinations of both at various ratios. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the combination treatment.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with 4'-Isopropylflavone, the chemotherapeutic drug, and their combination for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the combination treatment on the cell cycle distribution.
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells and treat them as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in a specific phase (e.g., G2/M arrest) can indicate a mechanism of synergistic action.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing synergy and a generalized signaling pathway potentially modulated by flavone-chemotherapy combinations.
Caption: Experimental workflow for evaluating the synergistic effects of 4'-Isopropylflavone and chemotherapy.
Caption: Generalized signaling pathways modulated by flavone-chemotherapy combinations leading to anticancer effects.
Conclusion and Future Directions
The evidence from studies on various flavonoids strongly suggests that 4'-Isopropylflavone holds promise as a synergistic agent in cancer chemotherapy. The likely mechanisms of action include the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.
Future research should focus on direct in vitro and in vivo studies of 4'-Isopropylflavone in combination with a panel of standard chemotherapeutic drugs against various cancer types. Such studies will be crucial to validate its synergistic potential, elucidate its precise molecular mechanisms, and pave the way for its potential clinical development as an adjunct to conventional cancer therapies. This guide provides a foundational framework for researchers to embark on this important line of investigation.
References
- 1. Sulforaphane potentiates anticancer effects of doxorubicin and attenuates its cardiotoxicity in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions between aminoflavone, paclitaxel and camptothecin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Isopropylflavone vs. Ipriflavone: A Scientific Comparison in the Context of Bone Metabolism
A detailed analysis for researchers and drug development professionals.
In the landscape of flavonoid research, particularly concerning bone health, ipriflavone has emerged as a significant synthetic derivative with a substantial body of scientific investigation. In contrast, 4'-isopropylflavone remains a comparatively obscure molecule, despite its structural similarity. This guide provides a comprehensive comparative analysis of these two compounds, summarizing the extensive experimental data available for ipriflavone and offering a theoretical perspective on 4'-isopropylflavone based on established structure-activity relationships within the flavone class. This juxtaposition aims to highlight the current state of knowledge and underscore the existing research gaps, thereby providing a valuable resource for researchers and professionals in drug development.
Chemical Structures
A fundamental starting point for comparison is the chemical structure of the two molecules. Both are isoflavones, a subclass of flavonoids, but differ in the substitution at the 7-position of the A-ring and the nature of the substituent on the B-ring.
| Compound | Structure |
| Ipriflavone | 7-isopropoxy-3-phenyl-4H-chromen-4-one |
| 4'-Isopropylflavone | 3-phenyl-4H-chromen-4-one with an isopropyl group at the 4' position of the B-ring |
Ipriflavone: An Established Modulator of Bone Metabolism
Ipriflavone has been the subject of numerous studies for its potential role in the prevention and treatment of osteoporosis. It is known to influence bone metabolism through a dual mechanism of action: inhibiting bone resorption and potentially stimulating bone formation.
Mechanism of Action of Ipriflavone
Ipriflavone's primary effect is the inhibition of osteoclast activity, the cells responsible for bone breakdown.[1][2] This is achieved through interference with osteoclast formation and function.[1][2] Additionally, some studies suggest that ipriflavone and its metabolites may stimulate osteoblast activity, the cells responsible for bone formation, leading to the deposition of a mineralized matrix.[3]
Clinical Efficacy of Ipriflavone
Numerous clinical trials have investigated the effects of ipriflavone on bone mineral density (BMD) in postmenopausal women. While some studies have shown a positive effect in preventing bone loss, others have reported conflicting results.
| Study Parameter | Ipriflavone Group | Placebo/Control Group | Outcome |
| BMD Change (Lumbar Spine) | Variable results reported, from no significant change to modest increases. | Generally shows a decrease in BMD. | Some studies show a statistically significant difference in favor of ipriflavone in preventing bone loss. |
| Bone Turnover Markers | Generally shows a decrease in markers of bone resorption (e.g., urinary deoxypyridinoline). | Little to no change, or an increase in resorption markers. | Ipriflavone appears to reduce the rate of bone turnover. |
| Fracture Incidence | Some studies suggest a potential reduction in fracture risk, but this is not a consistent finding across all trials. | Higher fracture incidence compared to some ipriflavone studies. | Evidence for fracture prevention is not definitively established. |
Pharmacokinetics of Ipriflavone
Ipriflavone is orally administered and undergoes extensive metabolism in the liver. Several metabolites have been identified, some of which may also possess biological activity.
| Pharmacokinetic Parameter | Value |
| Bioavailability | Low and variable |
| Metabolism | Extensively metabolized by the liver |
| Major Metabolites | M1, M2, M3, M4, M5 |
| Elimination Half-life | Varies depending on the study and formulation |
4'-Isopropylflavone: A Theoretical Profile
In the absence of direct experimental data for 4'-isopropylflavone's effect on bone metabolism, we can extrapolate potential properties based on the general structure-activity relationships (SAR) of flavonoids.
Structure-Activity Relationship of Flavones and Bone Metabolism
The biological activity of flavonoids is highly dependent on their substitution pattern. For isoflavones, the presence and nature of substituents on the B-ring can significantly influence their interaction with biological targets, including receptors and enzymes involved in bone metabolism. While specific data on a 4'-isopropyl group is lacking, we can consider the general impact of lipophilic substituents at this position.
Hypothesized Properties of 4'-Isopropylflavone
Based on its structure, we can hypothesize the following properties for 4'-isopropylflavone:
-
Mechanism of Action: The core isoflavone structure suggests a potential to interact with pathways involved in bone metabolism. The lipophilic 4'-isopropyl group might enhance its ability to cross cell membranes, potentially leading to different intracellular concentrations compared to ipriflavone. It is plausible that it could also inhibit osteoclast activity, a common feature of many isoflavones. However, its effect on osteoblasts is entirely speculative.
-
Pharmacokinetics: The isopropyl group increases the lipophilicity of the molecule. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) profile compared to ipriflavone. Increased lipophilicity might lead to greater oral absorption but could also result in more extensive metabolism.
Comparative Summary
The following table provides a side-by-side comparison of the known properties of ipriflavone with the hypothesized properties of 4'-isopropylflavone.
| Feature | Ipriflavone | 4'-Isopropylflavone (Hypothesized) |
| Mechanism of Action | Inhibits osteoclast activity; may stimulate osteoblast activity. | May inhibit osteoclast activity. Effect on osteoblasts is unknown. |
| Clinical Efficacy | Evidence for preventing bone loss is mixed; effect on fracture risk is not conclusive. | No clinical data available. |
| Pharmacokinetics | Low and variable oral bioavailability; extensively metabolized. | Potentially higher oral absorption due to increased lipophilicity; likely to be extensively metabolized. |
| Experimental Data | Extensive in vitro and in vivo data available. | No specific experimental data on bone metabolism available. |
Experimental Protocols
To elucidate the biological activities of 4'-isopropylflavone and enable a direct comparison with ipriflavone, a series of key experiments would be necessary.
In Vitro Assays
-
Osteoclastogenesis Assay:
-
Objective: To determine the effect of 4'-isopropylflavone on the formation of osteoclasts from precursor cells (e.g., bone marrow macrophages).
-
Method: Precursor cells are cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation. Various concentrations of 4'-isopropylflavone are added to the cultures. After a set period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is quantified.
-
-
Osteoblast Differentiation and Mineralization Assay:
-
Objective: To assess the impact of 4'-isopropylflavone on osteoblast function.
-
Method: Osteoblast or pre-osteoblast cell lines (e.g., MC3T3-E1) are cultured in an osteogenic medium. Cells are treated with different concentrations of 4'-isopropylflavone. Alkaline phosphatase (ALP) activity, a marker of early osteoblast differentiation, is measured. For mineralization, cells are cultured for a longer period, and calcium deposition is visualized by Alizarin Red S staining and quantified.
-
-
Gene Expression Analysis:
-
Objective: To understand the molecular mechanisms by which 4'-isopropylflavone may affect bone cells.
-
Method: Osteoclasts and osteoblasts treated with 4'-isopropylflavone are harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key genes involved in osteoclastogenesis (e.g., NFATc1, c-Fos) and osteoblast differentiation (e.g., Runx2, Osterix, Osteocalcin).
-
Conclusion and Future Directions
This comparative guide highlights a significant disparity in the scientific understanding of ipriflavone and 4'-isopropylflavone. Ipriflavone has been extensively studied, and while its clinical efficacy remains a subject of some debate, its biological activities on bone cells are well-documented. In stark contrast, 4'-isopropylflavone is a data-deficient molecule in the context of bone metabolism.
The theoretical analysis based on structure-activity relationships suggests that 4'-isopropylflavone could possess biological activities relevant to bone health, but this remains to be experimentally validated. The proposed experimental protocols provide a roadmap for future research that could elucidate the potential of this compound. For researchers and drug development professionals, 4'-isopropylflavone represents an unexplored area within the vast chemical space of flavonoids, warranting further investigation to determine if it holds any therapeutic promise. A direct, data-driven comparison with ipriflavone will only be possible once such foundational research is conducted.
References
- 1. Ipriflavone inhibits murine osteoclast formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of ipriflavone on osteoclast-mediated bone resorption and new osteoclast formation in long-term cultures of mouse unfractionated bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of ipriflavone on bone formation and bone biomechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4'-Isopropylflavone: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4'-Isopropylflavone with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters to consider when planning for the disposal of 4'-Isopropylflavone and associated chemical waste. These are general guidelines and should be adapted to specific laboratory and institutional protocols.
| Parameter | Guideline | Rationale |
| Waste Accumulation Limit | < 55 gallons | Adherence to typical hazardous waste generator regulations. |
| Container Size | 1-5 gallons | To prevent the accumulation of large quantities of waste and facilitate safe handling. |
| pH of Aqueous Waste | 5.5 - 10.5 | Neutralization of corrosive waste streams to protect drainage systems and treatment facilities. |
| Halogenated Solvent Content | < 1% in non-halogenated waste | Proper segregation of halogenated and non-halogenated solvents is critical for appropriate disposal routes. |
Step-by-Step Disposal Protocol for 4'-Isopropylflavone
This protocol outlines the recommended steps for the safe disposal of 4'-Isopropylflavone from a laboratory setting.
1. Waste Identification and Segregation:
- Solid Waste: Unused or contaminated 4'-Isopropylflavone powder should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solid chemical wastes unless compatibility has been confirmed.
- Liquid Waste (Solutions): Solutions containing 4'-Isopropylflavone should be segregated based on the solvent used.
- Aqueous Solutions: Collect in a designated aqueous waste container. If the solution is acidic or basic, it should be neutralized to a pH between 5.5 and 10.5 before being added to the container.
- Organic Solvent Solutions: Collect in a designated organic solvent waste container. It is crucial to separate halogenated and non-halogenated solvents into different waste streams.
- Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with 4'-Isopropylflavone should be placed in a designated solid hazardous waste container.
2. Container Management:
- All waste containers must be made of a material compatible with the chemical waste they hold. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are suitable.
- Containers must be kept securely closed at all times, except when adding waste.
- Each container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including "4'-Isopropylflavone" and any solvents. The approximate concentrations should also be indicated.
3. Storage of Waste:
- Hazardous waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
- Incompatible waste streams (e.g., acids and bases, oxidizers and flammable liquids) must be stored in separate secondary containment trays to prevent accidental mixing.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Never dispose of 4'-Isopropylflavone down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 4'-Isopropylflavone.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 4'-Isopropylflavone, fostering a culture of safety and compliance within the research environment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
